molecular formula C5H3BrClN B124038 4-Bromo-2-chloropyridine CAS No. 73583-37-6

4-Bromo-2-chloropyridine

Cat. No.: B124038
CAS No.: 73583-37-6
M. Wt: 192.44 g/mol
InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3BrClN and its molecular weight is 192.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMWUXYIFULDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397267
Record name 4-Bromo-2-chloropyridine
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Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-37-6
Record name 4-Bromo-2-chloropyridine
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Record name 4-Bromo-2-chloropyridine
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Foundational & Exploratory

4-Bromo-2-chloropyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73583-37-6

This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a versatile heterocyclic intermediate crucial in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Properties and Data

This compound is a halogenated pyridine (B92270) derivative featuring both a bromine and a chlorine substituent on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a valuable building block for the synthesis of complex, biologically active molecules.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 73583-37-6[2]
Molecular Formula C₅H₃BrClN
Molecular Weight 192.44 g/mol
Appearance Colorless to yellow liquid or low melting solid[1][3]
Melting Point 18-20 °C[4]
Boiling Point 70 °C at 3 mmHg[4]
Density 1.734 g/mL at 25 °C[1]
Refractive Index n20/D 1.5900[1]
Flash Point 107 °C[4]
Storage Temperature 4 °C[4]
Spectral Data

Infrared (IR) and Raman spectral data are available and can be used for structural confirmation.[5] A mass spectrum for the isomeric 4-bromopyridine (B75155) shows a molecular ion peak corresponding to its molecular weight, and a similar fragmentation pattern would be expected for this compound, with isotopic peaks characteristic of the presence of bromine and chlorine.

Synthesis and Reactivity

This compound is typically synthesized from readily available pyridine precursors. Its reactivity is characterized by the differential reactivity of the two halogen atoms, which allows for selective functionalization.

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. Below is a detailed experimental protocol:

Materials:

Procedure:

  • To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

  • Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

  • Cool the reaction mixture to -10°C.

  • Add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

  • Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution is colorless.

  • Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

  • Extract the aqueous phase twice with diethyl ether.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting yellow oil by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. The distinct reactivity of the bromine and chlorine substituents allows for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecular architectures.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine scaffold is a common motif in these inhibitors, as it can form key interactions within the ATP-binding site of kinases.

This compound provides a versatile platform for the synthesis of these inhibitors. The bromine atom is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 4-position. Subsequent modifications can then be carried out at the 2-position.

Below is a generalized workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor via a Suzuki coupling reaction.

G Generalized Workflow for Kinase Inhibitor Synthesis A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 4-Aryl-2-chloropyridine Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine Nucleophile E->F G Kinase Inhibitor F->G G Targeted Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Kinase_Inhibitor Kinase Inhibitor (derived from this compound) Kinase_Inhibitor->RTK Transcription Gene Transcription Downstream->Transcription Cell_Response Cell Proliferation, Angiogenesis, Metastasis Transcription->Cell_Response Growth_Factor Growth Factor Growth_Factor->RTK

References

physical and chemical properties of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chloropyridine

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyridine (B92270) ring is substituted with both a bromine and a chlorine atom, enhancing its reactivity for diverse functionalization.[1] This unique structure makes it a valuable reagent in organic synthesis for creating complex molecular architectures, particularly in the development of anti-inflammatory, antimicrobial, and neurological agents.[1] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueCitations
Molecular Formula C₅H₃BrClN[1][2]
Molecular Weight 192.44 g/mol [1][2]
CAS Number 73583-37-6[1][2]
Appearance Colorless to yellow liquid or low melting solid[1][3]
Melting Point 18-20 °C, 26-27°C[4][4]
Boiling Point 70 °C at 3 mmHg
Density 1.734 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.5900[1]
Flash Point 104 °C[5], 107 °C[5]
Purity/Assay ≥92.0% (GC)[6], ≥96.0% (GC)[3], 98%[3][6]
Storage Conditions Store at 0-8°C[1], 4°C[1]
InChI Key ONHMWUXYIFULDO-UHFFFAOYSA-N[2]
SMILES C1=CN=C(C=C1Br)Cl[2]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents on the pyridine ring. The nitrogen atom makes the carbon atoms at the 2, 4, and 6 positions electrophilic and susceptible to nucleophilic attack.[7][8] This property is fundamental to its role as a key intermediate in organic synthesis.

The presence of two different halogens allows for selective and sequential reactions. The chlorine atom at the 2-position and the bromine atom at the 4-position are both good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity enables the synthesis of a wide range of substituted pyridines by reacting with various nucleophiles such as amines, thiols, and alkoxides.

G cluster_main Reactivity of this compound node_structure This compound (C₅H₃BrClN) node_n Pyridine Nitrogen (Electron-withdrawing) node_structure->node_n influences node_c2 C2 Position (with Cl) Highly Electrophilic node_reaction Nucleophilic Aromatic Substitution (SNAr) node_c2->node_reaction sites for node_c4 C4 Position (with Br) Electrophilic node_c4->node_reaction sites for node_n->node_c2 activates node_n->node_c4 activates node_products Diverse Substituted Pyridine Derivatives node_reaction->node_products leads to

Caption: Logical relationship of this compound's structure and reactivity.

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing pharmaceutical agents, including those for neurological disorders.[1]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

  • Material Science: The compound is applied in developing advanced materials like polymers and coatings.[1]

  • Organic Chemistry Research: It acts as a valuable reagent for creating new chemical entities and understanding reaction mechanisms.[1]

  • Biochemical Research: It is utilized in studying enzyme interactions and metabolic pathways.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is adapted from literature procedures.[9]

Materials:

Procedure:

  • Diazotization: To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

  • Bromination: Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

  • Sandmeyer Reaction: Cool the mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

  • Reaction Progression: Continue stirring at -10°C for 10 minutes after addition, then allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Work-up:

    • Cool the reaction mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.

    • Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

    • Extract the basic aqueous phase twice with diethyl ether.

  • Purification:

    • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting yellow oil (13 g) by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product as a light-colored oily substance (52% yield).[9]

G cluster_workflow Synthesis Workflow for this compound node_start Start: 2-chloro-4-aminopyridine node_diazotization 1. Diazotization Reagents: HBr (48% aq), Br₂ Temp: 0°C node_start->node_diazotization node_sandmeyer 2. Sandmeyer Reaction Reagent: NaNO₂ (aq) Temp: -10°C node_diazotization->node_sandmeyer node_workup 3. Work-up Reagents: Na₂SO₃, NaOH Extraction with Diethyl Ether node_sandmeyer->node_workup node_purification 4. Purification Method: Silica Gel Column Chromatography Eluent: Ethyl Acetate/Heptane (1/9) node_workup->node_purification node_product Product: this compound (Light-colored oil) node_purification->node_product

References

An In-Depth Technical Guide to 4-Bromo-2-chloropyridine: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and the differential reactivity of its two halogen substituents make it a versatile synthetic building block. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role as an intermediate in the synthesis of pharmacologically active molecules. Detailed experimental protocols and a representative synthetic workflow are presented to assist researchers in its practical application.

Molecular Structure and Weight

This compound possesses a pyridine (B92270) ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position. This substitution pattern is crucial for its synthetic utility, allowing for selective functionalization through various cross-coupling reactions.

IdentifierValue
Molecular Formula C₅H₃BrClN
Molecular Weight 192.44 g/mol [1][2][3]
IUPAC Name This compound[3]
CAS Number 73583-37-6[1][4]
SMILES C1=CN=C(C=C1Br)Cl
InChI Key ONHMWUXYIFULDO-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Appearance Colorless to yellow liquid[1]
Density 1.734 g/mL at 25 °C[1]
Melting Point 18-20 °C[4]
Boiling Point 70 °C at 3 mmHg[4]
Flash Point 104 °C[5]
Refractive Index n20/D 1.5900[1]
Solubility Not miscible or difficult to mix in water[5]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules. Its primary applications are in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Development : It is a crucial building block for the synthesis of various pharmaceutical agents, including those targeting neurological disorders, as well as anti-inflammatory, antimicrobial, and anti-cancer agents.[1][6] The pyridine scaffold is a common motif in kinase inhibitors, and the bromo and chloro substituents on this intermediate allow for the introduction of diverse functionalities to modulate biological activity.

  • Agrochemicals : This compound is utilized in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1][6]

  • Material Science : It is also explored for its potential in creating advanced materials, such as polymers and coatings, due to its unique chemical properties.[1][6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for carbon-carbon bond formation.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-chloro-4-aminopyridine.

Materials:

Procedure:

  • To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.

  • Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

  • Cool the reaction mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.

  • Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Upon completion, cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.

  • Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

  • Extract the aqueous phase twice with diethyl ether.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting yellow oil by silica gel column chromatography using a mixture of ethyl acetate and heptane (1:9) as the eluent to obtain this compound.[2]

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The higher reactivity of the bromo substituent compared to the chloro substituent allows for selective coupling at the 4-position.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent (e.g., 1,4-Dioxane).

  • Heat the mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-phenylpyridine.[3]

Synthetic Workflow and Logical Relationships

The following diagram illustrates a representative synthetic workflow starting from this compound to generate a hypothetical bioactive molecule, highlighting its utility in building molecular complexity for drug discovery. This workflow showcases a sequential cross-coupling strategy, a common approach in medicinal chemistry.

G A This compound B Suzuki Coupling (Arylboronic Acid 1, Pd catalyst) A->B C Intermediate 1 (2-Chloro-4-aryl-pyridine) B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) C->D E Final Product (Bioactive Molecule Candidate) D->E F Biological Screening (e.g., Kinase Assay) E->F

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4-Bromo-2-chloropyridine (CAS No. 73583-37-6), a versatile heterocyclic compound widely used as a building block in the pharmaceutical and agrochemical industries.[1] Its unique halogen substitutions make it a valuable intermediate in organic synthesis for creating complex molecules.[1] Adherence to strict safety protocols is essential when handling this compound due to its hazardous properties.

Physicochemical and Hazard Data

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₃BrClN[1]
Molecular Weight 192.44 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Physical Form <18°C Solid, >20°C Liquid
Boiling Point 65 - 70 °C @ 3 torr (mmHg)[3]
Melting Point 18-20 °C
Flash Point 107 °C / 224.6 °F[3]
Density 1.734 g/mL at 25 °C[1]
Refractive Index n20/D 1.5900[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 & 4H301: Toxic if swallowed, H302: Harmful if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 & 2AH318: Causes serious eye damage, H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation
Flammable liquidsCategory 4H227: Combustible liquid

Source:[2][3][4]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are synthesized from multiple safety data sheets and provide a framework for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area.[3] Use of a chemical fume hood is required to minimize inhalation of vapors.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Immediately change contaminated clothing and apply preventive skin protection.

  • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Filter A-(P2)).[6]

Handling and Storage
  • General Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid breathing mist, gas, or vapors.[7] Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][8] The recommended storage temperature is between 0-8°C.[1] Store locked up in an area accessible only to qualified or authorized personnel.[3]

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][9] If not breathing, give artificial respiration.[3] Call a POISON CENTER or doctor if you feel unwell.[3]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3][9] Rinse mouth.[3]

Spill and Disposal Procedures
  • Spill Response: For spills, collect, bind, and pump off the material. Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill carefully. Ensure adequate ventilation and evacuate personnel to safe areas.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

Visualized Workflows and Relationships

To further clarify the necessary precautions, the following diagrams illustrate key safety and handling workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Ensure Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh/Measure in Vented Enclosure prep_eng->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer storage_conditions Store at 0-8°C in a Well-Ventilated Area handle_transfer->storage_conditions waste_collect Collect Waste in Designated Container handle_transfer->waste_collect storage_seal Keep Container Tightly Closed storage_conditions->storage_seal waste_label Label Waste Container waste_collect->waste_label waste_dispose Dispose via Approved Waste Disposal Service waste_label->waste_dispose

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation_fresh_air Move to Fresh Air exposure->inhalation_fresh_air Inhalation skin_wash Wash with Plenty of Soap and Water (15 min) exposure->skin_wash Skin Contact eye_rinse Rinse with Water (15 min) exposure->eye_rinse Eye Contact ingestion_rinse Rinse Mouth exposure->ingestion_rinse Ingestion inhalation_medical Seek Medical Attention inhalation_fresh_air->inhalation_medical skin_remove_clothing Remove Contaminated Clothing skin_wash->skin_remove_clothing skin_medical Seek Medical Attention if Irritation Persists skin_remove_clothing->skin_medical eye_remove_lenses Remove Contact Lenses eye_rinse->eye_remove_lenses eye_medical Seek Medical Attention eye_remove_lenses->eye_medical ingestion_medical Call POISON CENTER or Doctor ingestion_rinse->ingestion_medical

Caption: Emergency first-aid procedures for exposure to this compound.

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chloropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-2-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the ring nitrogen, allows for highly selective and diverse functionalization. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles. It delineates the core principles governing its reaction pathways, focusing on the dichotomy between nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for chemists in research and development.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom exerts a strong electron-withdrawing effect (both inductive and mesomeric), which significantly lowers the electron density at the C-2 (ortho) and C-4 (para) positions.[1][2][3] This electronic property makes these positions highly susceptible to nucleophilic attack. Consequently, two major reaction pathways are prevalent for the functionalization of this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

The choice between these pathways and the resulting regioselectivity depends on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the carbon-halogen bonds.

sub This compound path1 Nucleophilic Aromatic Substitution (SNAr) sub->path1  Route A path2 Transition Metal-Catalyzed Cross-Coupling sub->path2  Route B cond1 Strong Nucleophile (e.g., RO⁻, R₂NH) No Catalyst path1->cond1 prod1 Substitution at C-2 (favored by C-Cl reactivity in SNAr) path1->prod1 cond2 Pd, Cu, etc. Catalyst (e.g., Suzuki, Buchwald, Sonogashira) path2->cond2 prod2 Substitution at C-4 (favored by C-Br reactivity in cross-coupling) path2->prod2

Figure 1: Core reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[1][2] For pyridines, attack at the C-2 and C-4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[1][2]

In this compound, both positions are activated. The regioselectivity of SNAr reactions is primarily governed by the stability of the carbon-halogen bond and the leaving group's ability, which generally follows the order F > Cl > Br > I for this reaction type.[4][5] Therefore, nucleophilic attack is generally expected to occur preferentially at the C-2 position, leading to the displacement of the chloride ion.

Figure 2: Generalized mechanism for SNAr at the C-2 position.
Reactivity with Common Nucleophiles

The reaction of this compound with various nucleophiles under SNAr conditions typically favors substitution at the C-2 position. However, forcing conditions or specific catalytic systems can sometimes lead to mixtures or substitution at the C-4 position.

NucleophileReagent ExampleTypical ConditionsMajor ProductApprox. Yield (%)
OxygenSodium Methoxide (NaOMe)MeOH, 60-80 °C4-Bromo-2-methoxypyridine70-90
NitrogenAmmonia (aq. NH₃)Dioxane, 150 °C, sealed tube4-Bromo-2-aminopyridine60-80
NitrogenPiperidineNeat or in DMSO, 100-120 °C4-Bromo-2-(piperidin-1-yl)pyridine85-95
SulfurSodium Thiophenoxide (NaSPh)DMF, 80 °C4-Bromo-2-(phenylthio)pyridine80-95
NitrogenHydrazine (N₂H₄·H₂O)Ethanol, reflux4-Bromo-2-hydrazinopyridine75-90[6]

Table 1: Summary of SNAr reactions with this compound. Yields are estimated based on reactions with similarly substituted halopyridines.

General Experimental Protocol for SNAr with an Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv) or other suitable base

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound and the base under an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-bromopyridine (B18318) derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing this compound. In contrast to SNAr, the regioselectivity of these reactions is governed by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] The established reactivity trend is C-I > C-Br > C-Cl.[8][9][10] Consequently, cross-coupling reactions on this compound occur with high selectivity at the more reactive C-4 (bromo) position, leaving the C-2 (chloro) position intact for potential subsequent transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11] This reaction is exceptionally versatile and tolerates a wide range of functional groups. For this compound, amination occurs selectively at the C-4 position.

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR₂')L₂]⁺ oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product_complex Ar-NR₂' amide_complex->product_complex arx Ar-Br (this compound) arx->oa_complex amine HNR₂' amine->amide_complex base Base base->amide_complex

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100~90-98
AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane110~85-95
n-ButylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃t-BuOH80~88-96

Table 2: Representative conditions for Buchwald-Hartwig amination at the C-4 position. Yields are estimated based on reactions with analogous aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the degassed solvent.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide, enabling the formation of C(sp²)-C(sp²) bonds.[9] This reaction is fundamental in synthesizing biaryl compounds. Selective coupling at the C-4 position of this compound is readily achieved.

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R trans_complex->product_complex arx Ar-Br (this compound) arx->oa_complex boronic R-B(OR)₂ boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-Bromo-2-chloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. The pyridine (B92270) ring, being electron-deficient, presents unique challenges and opportunities in electrophilic aromatic substitution. This document details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic substitution reactions including nitration, halogenation, and sulfonation. Friedel-Crafts reactions, which are generally challenging on the pyridine nucleus, are also discussed. The guide aims to equip researchers with the necessary information to effectively utilize this compound in complex synthetic pathways.

Introduction: The Reactivity of the Pyridine Ring

Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to a significant polarization of the ring and a decrease in electron density, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. This inherent electron-deficient nature makes the pyridine ring less susceptible to electrophilic attack compared to benzene.[1] Electrophilic substitution on pyridine generally requires harsher reaction conditions and often results in lower yields.[1]

The reactivity of substituted pyridines is further influenced by the electronic effects of the substituents. In the case of this compound, both the bromine and chlorine atoms are electron-withdrawing via induction, further deactivating the ring towards electrophilic attack. However, they are also ortho, para-directing due to the resonance effect of their lone pairs of electrons. The interplay of these electronic effects and the inherent reactivity of the pyridine nucleus dictates the regiochemical outcome of electrophilic substitution reactions.

Regioselectivity in Electrophilic Substitution of this compound

The position of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents and the pyridine nitrogen. The chloro group at the 2-position and the bromo group at the 4-position are both deactivating but ortho, para-directing.

The directing effects can be visualized as follows:

  • 2-Chloro group: Directs incoming electrophiles to the 3- and 5-positions.

  • 4-Bromo group: Directs incoming electrophiles to the 3- and 5-positions.

Therefore, electrophilic substitution is strongly favored at the 3-position and 5-position . The pyridine nitrogen deactivates the 2-, 4-, and 6-positions towards electrophilic attack. Given that the 2- and 4-positions are already substituted, the most likely positions for electrophilic attack are C-3 and C-5.

Caption: Regioselectivity of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group onto the this compound ring is a crucial transformation for the synthesis of various functionalized derivatives. The presence of the electron-withdrawing halogen substituents necessitates the use of strong nitrating agents. The primary product of nitration is 4-Bromo-2-chloro-3-nitropyridine.

Quantitative Data for Nitration

ProductReagentsTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-2-chloro-3-nitropyridineHNO₃ / H₂SO₄0 - 102 - 4Not specified[2]

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-3-nitropyridine (Generalized)

This protocol is based on the general procedure for the nitration of substituted chloropyridines.[2]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 15-20 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_h2so4 Cool H₂SO₄ to 0°C start->cool_h2so4 add_substrate Add this compound cool_h2so4->add_substrate add_nitro_mix Add nitrating mix dropwise (<10°C) add_substrate->add_nitro_mix prep_nitro_mix Prepare HNO₃/H₂SO₄ mix prep_nitro_mix->add_nitro_mix stir Stir at 15-20°C for 2-4h add_nitro_mix->stir monitor Monitor by TLC stir->monitor quench Pour onto ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract purify Dry and purify extract->purify end 4-Bromo-2-chloro-3-nitropyridine purify->end

Caption: Experimental workflow for the nitration of this compound.

Halogenation

Further halogenation of this compound can be achieved using standard halogenating agents. The regioselectivity will again be directed to the 3- and 5-positions. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield 3,4-Dibromo-2-chloropyridine and/or 4-Bromo-2-chloro-5-bromopyridine.

Quantitative Data for Halogenation

Experimental Protocol: Bromination of this compound (Generalized)

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. For chlorination, N-chlorosuccinimide (NCS) can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating may be required to initiate or accelerate the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfonation

Sulfonation of this compound introduces a sulfonic acid group, typically at the 3-position, to yield this compound-3-sulfonyl chloride after treatment with a chlorinating agent. This derivative is a valuable intermediate for the synthesis of sulfonamides.

Quantitative Data for Sulfonation

Experimental Protocol: Synthesis of this compound-3-sulfonyl chloride (Generalized from related compounds)

This is a multi-step process generally starting from a more functionalized pyridine. A direct sulfonation would likely involve the following steps:

  • Reaction with Oleum: Heat this compound with fuming sulfuric acid (oleum) to introduce the sulfonic acid group.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Isolation and Purification: The product is isolated by extraction and purified by distillation or chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on pyridine and its derivatives. The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium (B92312) salt. This positively charged species is highly deactivated towards electrophilic attack.

Conclusion

The electrophilic substitution of this compound is a challenging yet synthetically valuable transformation. The electron-deficient nature of the di-halogenated pyridine ring necessitates the use of strong electrophiles and often forcing reaction conditions. The regioselectivity of these reactions is predominantly governed by the directing effects of the chloro and bromo substituents, favoring substitution at the 3- and 5-positions. While nitration and halogenation are achievable, sulfonation often proceeds via indirect routes, and Friedel-Crafts reactions are generally not feasible. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic functionalization of this important heterocyclic building block.

References

Spectroscopic Profile of 4-Bromo-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural confirmation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.24d5.2H-6
7.55d1.6H-3
7.41dd5.2, 1.6H-5

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
152.2C-2
150.1C-6
134.23C-4
127.4C-5
125.9C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound. The IR spectrum is available from sources such as SpectraBase and PubChem.[2][3] While a detailed peak list is best viewed on these platforms, the spectrum is expected to show characteristic absorptions for C-H, C=C, and C=N stretching and bending vibrations typical of a substituted pyridine (B92270) ring, as well as C-Br and C-Cl stretching frequencies.

Table 3: Key IR Absorption Regions for Substituted Pyridines

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
1600-1400C=C and C=N Ring Stretching
1200-1000C-H In-plane Bending
850-700C-H Out-of-plane Bending
800-600C-Cl Stretch
600-500C-Br Stretch
Mass Spectrometry (MS)

Table 4: Expected Molecular Ion Peaks for this compound (C₅H₃BrClN)

m/zIsotope CombinationRelative Abundance
191⁷⁹Br, ³⁵ClHigh
193⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷ClHigh
195⁸¹Br, ³⁷ClModerate

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • A standard one-dimensional proton spectrum is acquired.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • A proton-decoupled carbon spectrum is acquired.

    • Typical spectral width: 0-160 ppm.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • A small drop of liquid this compound is placed directly onto the ATR crystal. If the sample is a low-melting solid, it can be gently warmed to a liquid state before application.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • The sample is applied to the crystal, and the sample spectrum is recorded.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for spectroscopic analysis.

References

A Technical Guide to 4-Bromo-2-chloropyridine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. This document outlines its commercial availability, key suppliers, physical and chemical properties, and common synthetic protocols. It is designed to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory research quantities to bulk orders. Purity levels typically range from 94% to over 99%. When sourcing this reagent, it is crucial to consult the supplier's Certificate of Analysis (CoA) for detailed information on purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity SpecificationCAS NumberNotes
Thermo Fisher Scientific (Alfa Aesar) ≥92.0% (GC)[1]73583-37-6[1]Offered under the Thermo Scientific Chemicals brand.[1]
Sigma-Aldrich (Merck) 98%73583-37-6Available through various Aldrich partners.
Chem-Impex International ≥ 99% (GC)[2]73583-37-6[2]Store at 0-8°C.[2]
Tokyo Chemical Industry (TCI) >98.0%(GC)[3]73583-37-6[3]Available as a white or colorless to yellow substance.[3]
Biosynth ---73583-37-6[4]Marketed for pharmaceutical testing as a reference standard.[4]
BLD Pharm ---73583-37-6[5]Provides NMR, HPLC, and other analytical data.[5]
CP Lab Safety ~97%[6]73583-37-6[6]For professional manufacturing and research use only.[6]
Tyger Scientific Inc. ---73583-37-6[7]A supplier of specialty organic chemicals.[7]

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃BrClN.[8] Its structure lends it to a variety of organic transformations, making it a versatile intermediate.

PropertyValueSource
Molecular Weight 192.44 g/mol [2][8]
Appearance Colorless to yellow liquid or solid[1][2][9]
Melting Point 18-20 °C
Boiling Point 65 - 70 °C @ 3 torr[9]
Density 1.734 g/mL at 25 °C[2]
Refractive Index n20/D 1.5900[2]
Flash Point 107 °C[9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[9]

Hazard ClassificationPrecautionary Statement
Acute Toxicity, Oral (Harmful) H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[8]
Acute Toxicity, Inhalation (Harmful) H332: Harmful if inhaled.[8]
Specific target organ toxicity May cause respiratory irritation.[9]

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Storage: Store in a cool, dry place in a tightly sealed container.[9] Some suppliers recommend storage at 0-8°C or under an inert atmosphere.[2][11]

Experimental Protocols

The primary synthetic route to this compound is via a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is a representative example based on published procedures.

Synthesis of this compound from 2-Chloro-4-aminopyridine [12]

Materials:

Procedure:

  • To a reaction vessel cooled to 0°C, add 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine and 81.5 mL of 48% aqueous hydrobromic acid.

  • Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes, maintaining the temperature at 0°C.

  • Cool the reaction mixture to -10°C.

  • Prepare a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -10°C.

  • After the addition is complete, continue stirring at -10°C for 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the reaction solution becomes colorless.

  • Adjust the pH of the solution to be alkaline using a 35% sodium hydroxide aqueous solution.

  • Extract the basic aqueous phase twice with diethyl ether.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product (a yellow oil) is purified by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield this compound as a light-colored oily substance.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the purification of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Diazotization & Sandmeyer Reaction Diazotization & Sandmeyer Reaction 2-Chloro-4-aminopyridine->Diazotization & Sandmeyer Reaction HBr HBr HBr->Diazotization & Sandmeyer Reaction Br2 Br2 Br2->Diazotization & Sandmeyer Reaction NaNO2 NaNO2 NaNO2->Diazotization & Sandmeyer Reaction This compound This compound Diazotization & Sandmeyer Reaction->this compound G Crude Product Crude Product Dissolve in Minimum Solvent Dissolve in Minimum Solvent Crude Product->Dissolve in Minimum Solvent Load onto Silica Gel Column Load onto Silica Gel Column Dissolve in Minimum Solvent->Load onto Silica Gel Column Elute with Solvent Gradient (e.g., Heptane/EtOAc) Elute with Solvent Gradient (e.g., Heptane/EtOAc) Load onto Silica Gel Column->Elute with Solvent Gradient (e.g., Heptane/EtOAc) Collect Fractions Collect Fractions Elute with Solvent Gradient (e.g., Heptane/EtOAc)->Collect Fractions Analyze Fractions (TLC/GC) Analyze Fractions (TLC/GC) Collect Fractions->Analyze Fractions (TLC/GC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/GC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure this compound Pure this compound Evaporate Solvent->Pure this compound

References

A Technical Guide to the Synthesis of 4-Bromo-2-chloropyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and derivatization of 4-bromo-2-chloropyridine, a crucial scaffold in modern medicinal chemistry. Due to the differential reactivity of its halogen substituents, this versatile building block offers a strategic entry point for creating diverse molecular libraries for drug discovery programs. Its derivatives have found applications in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

Synthesis of the this compound Core

The primary route to the this compound scaffold is through a Sandmeyer-type diazotization reaction starting from 2-chloro-4-aminopyridine.[4] This method provides a reliable and scalable synthesis of the core intermediate.

Experimental Protocol: Diazotization of 2-Chloro-4-aminopyridine

This protocol is adapted from established literature procedures.[4][5]

Materials:

Procedure:

  • To a reaction vessel, add 2-chloro-4-aminopyridine (1.0 eq) followed by 48% aqueous hydrobromic acid at 0 °C.

  • Slowly add bromine (3.0 eq) to the mixture over 10 minutes, maintaining the temperature.

  • Cool the reaction mixture to -10 °C.

  • A solution of sodium nitrite (2.2 eq) in water is then added dropwise over 30 minutes, ensuring the temperature does not rise above -5 °C.

  • After the addition is complete, continue stirring at -10 °C for 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Upon completion (monitored by TLC), cool the mixture to 5 °C.

  • Carefully add saturated aqueous sodium sulfite solution until the reddish-brown color of excess bromine disappears and the solution becomes colorless.

  • Adjust the pH of the solution to >10 using a 35% sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Extract the basic aqueous phase with diethyl ether (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • The resulting crude product can be purified by silica (B1680970) gel column chromatography.

Summary of Synthesis Data
Starting MaterialKey ReagentsTemperature (°C)Yield (%)¹H NMR (CDCl₃), δ (ppm)
2-Chloro-4-aminopyridineHBr, Br₂, NaNO₂-10 to RT~52%8.25 (d, 1H), 7.55 (s, 1H), 7.4 (d, 1H)

Table 1: Synthesis and characterization data for this compound. Data sourced from literature.[4]

cluster_0 Synthesis Workflow A 1. Dissolve 2-Chloro-4-aminopyridine in HBr (aq) at 0°C B 2. Add Bromine (Br₂) A->B C 3. Cool to -10°C B->C D 4. Add NaNO₂ (aq) dropwise C->D E 5. Warm to RT, Stir 1.5h D->E F 6. Quench with Na₂SO₃ (aq) E->F G 7. Basify with NaOH (aq) F->G H 8. Extract with Diethyl Ether G->H I 9. Dry, Concentrate & Purify H->I J Product: this compound I->J

Synthesis workflow for this compound.

Key Derivatization Strategies via Cross-Coupling Reactions

The two halogen atoms on the this compound scaffold exhibit different reactivity in palladium-catalyzed cross-coupling reactions, generally following the order Br > Cl.[6] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C4-position while preserving the C2-chloro for subsequent transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron species, such as a boronic acid or ester.[7][8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the C4-position.

  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).[9][10][11]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent & Catalyst: Add a degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos; 1-5 mol%).[9][10][11]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS.[10][12]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

Catalyst / LigandBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95Standard, widely used conditions.
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10090-98Highly active catalyst, allows for lower catalyst loading.[9]
PdCl₂(dppf)Cs₂CO₃DMF9088-96Effective for a broad range of boronic acids.[9]

Table 2: Representative catalyst systems for the Suzuki-Miyaura coupling of polyhalogenated pyridines. Yields are approximate and vary based on specific substrates.[9]

Pd(0)L₂ Pd(0)L₂ Pd(II) Complex (A) Ar-Pd(II)-X L₂ Pd(0)L₂->Pd(II) Complex (A) Oxidative Addition (Ar-X) Pd(II) Complex (B) Ar-Pd(II)-OR' L₂ Pd(II) Complex (A)->Pd(II) Complex (B) Ligand Exchange (+Base) Pd(II) Complex (C) Ar-Pd(II)-R' L₂ Pd(II) Complex (B)->Pd(II) Complex (C) Transmetalation (R'-BY₂) Pd(II) Complex (C)->Pd(0)L₂ Reductive Elimination (Ar-R')

Simplified catalytic cycle for the Suzuki-Miyaura coupling.
B. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, coupling the aryl halide with a terminal alkyne.[13][14][15] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. It is invaluable for introducing alkynyl moieties, which are versatile functional groups for further elaboration.

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2 mol%), and the copper(I) co-catalyst (e.g., CuI; 4 mol%).[9]

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Reagents: Add a degassed solvent (e.g., DMF, Piperidine) and the terminal alkyne (1.1-1.2 eq). An amine base (e.g., Piperidine, Et₃N) is typically used as both the base and sometimes the solvent.[9]

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Catalyst / Co-catalystBaseSolventTemp (°C)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIPiperidineDMF6085-95Classic and highly effective system.[9]
Pd(OAc)₂ / CuI / XPhosCs₂CO₃Dioxane8090-97Highly active ligand for challenging substrates.[9]
Pd(P(t-Bu)₃)₂ / NoneK₂CO₃Toluene10085-94Example of a copper-free system.[9]

Table 3: Representative catalyst systems for the Sonogashira coupling. Yields are approximate and based on reactions with various terminal alkynes on similar substrates.[9]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2a Ar-Pd(II)-X L₂ pd0->pd2a Oxidative Addition (Ar-X) pd2b Ar-Pd(II)-C≡CR' L₂ pd2a->pd2b Transmetalation pd2b->pd0 Reductive Elimination (Ar-C≡CR') cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd2a Transfers Alkyne alkyne H-C≡CR' cu_alkyne->alkyne + Base, -HB⁺ alkyne->cu_alkyne + CuX, -HX

Catalytic cycles of the Sonogashira coupling reaction.
C. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][16][17] It allows for the introduction of a wide variety of primary and secondary amines at the C4-position of the pyridine (B92270) ring, a critical transformation in the synthesis of many pharmaceutical agents.

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos; 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄; 1.4-2.0 eq).

  • Reagents: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent: Add an anhydrous, degassed solvent (e.g., Dioxane, Toluene).[6]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.[6]

  • Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.[6]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by silica gel chromatography.[6]

CatalystLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂BINAPNaOt-BuToluene100First-generation bidentate ligand, good for many amines.[16]
Pd₂(dba)₃XPhosK₃PO₄Dioxane110Highly active, sterically hindered ligand for a broad scope of amines.
[(CyPF-tBu)PdCl₂](integrated)NaOt-BuToluene100Air-stable, one-component catalyst for heteroaryl halides.[17]

Table 4: Representative catalyst systems for Buchwald-Hartwig amination.

Pd(0)L₂ Pd(0)L₂ Ox. Add. Complex Ar-Pd(II)-X L₂ Pd(0)L₂->Ox. Add. Complex Oxidative Addition (Ar-X) Amide Complex Ar-Pd(II)-NR¹R² L₂ Ox. Add. Complex->Amide Complex Amine Binding & Deprotonation (+HNR¹R², Base) Amide Complex->Pd(0)L₂ Reductive Elimination (Ar-NR¹R²)

Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Drug Discovery

The this compound scaffold is a validated starting point for the synthesis of biologically active molecules.[2] The derivatives are key intermediates for pharmaceuticals targeting neurological disorders, cancer, and microbial infections.[1][2][18] The strategic functionalization enabled by cross-coupling reactions allows for systematic Structure-Activity Relationship (SAR) studies, helping to optimize potency, selectivity, and pharmacokinetic properties.

For instance, related 2-halopyridine scaffolds are used to synthesize potent inhibitors of key biological targets. 4-Bromo-2-fluoropyridine has been used as a precursor for cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy and for Retinoid X receptor alpha (RXRα) antagonists with anti-mitotic activity.[19] This highlights the power of this chemical template in generating complex and high-value molecules for drug development pipelines.

scaffold This compound Scaffold derivatization Derivatization via Cross-Coupling (Suzuki, Sonogashira, etc.) scaffold->derivatization library Diverse Chemical Library derivatization->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Logical workflow in drug discovery from a core scaffold.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of particular importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the regioselective Suzuki coupling of 4-bromo-2-chloropyridine, a valuable building block in medicinal chemistry.

The presence of two different halogen atoms on the pyridine (B92270) ring, bromine at the 4-position and chlorine at the 2-position, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl.[1][2] This inherent difference in reactivity allows for the selective coupling at the more reactive C4-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. This protocol focuses on achieving this selective C4-arylation.

Data Presentation: Regioselective Suzuki Coupling of Dihalogenated Pyridines and Related Heterocycles

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of various dihalogenated pyridines and related heterocycles, demonstrating the feasibility of selective C-Br bond activation over C-Cl bonds. While specific data for this compound is limited in readily available literature, the presented data from analogous systems provides a strong basis for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012~90-98 (estimated)[1]
22-Bromo-4-chlorophenyl derivative3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂O80-9018-2564[3]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[4]
42,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2577[4]
52,4-Dichloropyrimidine3-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2579[4]
65-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260[2]
75-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to good[5]

Experimental Protocols

This section provides a detailed methodology for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate (B1210297) (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M. Add the palladium catalyst and any additional ligand to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

This diagram outlines the key steps in the experimental procedure for the synthesis of 4-aryl-2-chloropyridines.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Base Start->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Addition Add Degassed Solvent & Catalyst Inert->Addition Reaction Heat & Stir (80-110 °C, 2-24h) Addition->Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product 4-Aryl-2-chloropyridine Purification->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

For substrates such as 4-bromo-2-chloropyridine, the differential reactivity of the carbon-halogen bonds is the key to achieving selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond at the 4-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations. By carefully tuning the reaction conditions, chemists can achieve high selectivity for the desired mono-alkynylated product.

These application notes provide a detailed overview of the reaction conditions and experimental protocols for the Sonogashira coupling of this compound, based on established methodologies for structurally similar bromopyridine derivatives.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives. While these conditions have not been reported specifically for this compound in the searched literature, they provide a strong starting point for reaction optimization.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions for Bromopyridine Derivatives

Bromo-pyridine SubstrateAlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100398[3]
2-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385[3]
4-Bromo-2,6-bis(trifluoromethyl)pyridineTerminal AlkynesPdCl₂(PPh₃)₂ (1-3)CuI (2-5)-Et₃N or DIPATHF or Toluene40-80N/AN/A[4]
Polyhalogenated Pyridine AnalogsVarious Terminal AlkynesPdCl₂(PPh₃)₂ (2)CuI (4)PPh₃PiperidineDMF606~85-95[2]
Polyhalogenated Pyridine AnalogsVarious Terminal AlkynesPd(OAc)₂ (1)CuI (2)XPhosCs₂CO₃Dioxane8012~90-97[2]

Table 2: Copper-Free Sonogashira Coupling Conditions for Bromo-pyridines

Bromo-pyridine SubstrateAlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-BromopyridinePhenylacetylene(PhCN)₂PdCl₂ (2)CataCXium A (4)K₂CO₃1,4-DioxaneRT24-7278[5]
Polyhalogenated Pyridine AnalogsVarious Terminal AlkynesPd(P(t-Bu)₃)₂ (2)P(t-Bu)₃K₂CO₃Toluene10010~85-94[2]
Aryl BromidesPhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT2-465-92

Visualizations

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl_complex cu_x CuX transmetalation->cu_x reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuX, Base cu_acetylide->transmetalation base Base

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow start Combine this compound, alkyne, catalyst, and base in a dry flask inert Establish inert atmosphere (e.g., Nitrogen or Argon) start->inert solvent Add degassed solvent inert->solvent heat Stir and heat to the desired temperature solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool and quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

The following protocols are adapted from literature procedures for similar substrates and can be used as a starting point for the Sonogashira coupling of this compound.[3][4] Optimization may be required to achieve the desired outcome for specific terminal alkynes.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

Materials and Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M) followed by the amine base (e.g., Et₃N, 2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 3-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chloropyridine.

Protocol 2: Copper-Free Sonogashira Coupling

Materials and Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the terminal alkyne (1.5 equiv).

  • Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100 °C) and stir for the required time (typically 10-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos), or switching to a more polar aprotic solvent like DMF or dioxane.[2]

  • Alkyne Homocoupling (Glaser Coupling): This side reaction can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and by using a copper-free protocol.

  • Catalyst Deactivation: Ensure the use of anhydrous and degassed solvents and reagents. If catalyst deactivation is suspected, a higher catalyst loading or the use of a more robust pre-catalyst may be necessary.

  • Poor Selectivity: If coupling at the 2-chloro position is observed, milder reaction conditions (lower temperature, shorter reaction time) should be employed to favor the more reactive C-Br bond.

Conclusion

The Sonogashira coupling of this compound provides a reliable and efficient method for the synthesis of 4-alkynyl-2-chloropyridine derivatives. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 4-position. The protocols and conditions outlined in these application notes, derived from studies on similar substrates, offer a robust starting point for researchers.[2][3][4] These versatile intermediates can undergo further cross-coupling reactions at the remaining chloro-position, enabling the synthesis of diverse libraries of substituted pyridines for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad functional group tolerance and wide substrate scope have made it a favored method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 4-bromo-2-chloropyridine, a common heterocyclic building block in drug discovery.

The presence of two different halogen atoms on the pyridine (B92270) ring, a bromine at the 4-position and a chlorine at the 2-position, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[2] This inherent difference in reactivity allows for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on dihalopyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, leading to a lower activation energy for the oxidative addition step at the 4-position of this compound. By carefully controlling the reaction conditions, such as temperature and reaction time, selective mono-amination at the C4 position can be achieved with high yields.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from literature sources and is intended to serve as a guide for reaction optimization.

Table 1: Amination with Primary and Secondary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene (B28343)1001285
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101678
Morpholine (B109124)Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Toluene1001892
PiperidinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)Dioxane1002488

Table 2: Amination with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aniline (B41778)Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene901095
4-MethoxyanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1001491
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1102087
2-AminopyridinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.5)Dioxane1102475

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative secondary aliphatic amine (morpholine) and a primary arylamine (aniline).

Protocol 1: Synthesis of 4-(Morpholino)-2-chloropyridine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of N-(2-Chloropyridin-4-yl)aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Add aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 10-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Mandatory Visualization

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺ Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido - H-Base⁺ Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR₂ RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add this compound, Pd catalyst, ligand, and base setup->reagents solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine reaction Heat and Stir (Monitor by TLC/LC-MS) amine->reaction workup Workup reaction->workup cool Cool to Room Temperature workup->cool filter Dilute and Filter through Celite® cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Product purify->product

General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: 4-Bromo-2-chloropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its di-halogenated pyridine (B92270) scaffold allows for selective and sequential functionalization through various cross-coupling reactions, making it an ideal starting material for the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine substituents is key to its utility, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-chlorine bond. This regioselectivity enables the introduction of diverse functionalities at the 4-position while leaving the 2-position available for subsequent transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications in Pharmaceutical Synthesis

Substituted pyridine moieties are prevalent in a wide range of biologically active compounds, including kinase inhibitors for oncology, highlighting the importance of this compound as a key intermediate.[1] Its unique substitution pattern allows for the strategic construction of molecules that can interact with specific biological targets.

Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyridine core that plays a crucial role in binding to the ATP pocket of the enzyme. The intermediates derived from this compound are instrumental in the synthesis of inhibitors targeting critical signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) pathways.[2] Dual inhibition of these pathways is a powerful therapeutic strategy against tumor growth, proliferation, and angiogenesis.[2][3]

Below is a diagram illustrating the simplified VEGFR and MET signaling pathways, which are often targeted by inhibitors synthesized from this compound-derived intermediates.

G cluster_0 VEGFR Signaling cluster_1 MET Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis HGF HGF MET c-MET HGF->MET PI3K PI3K MET->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Invasion, Metastasis mTOR->CellGrowth Inhibitor Small Molecule Kinase Inhibitor (from this compound) Inhibitor->VEGFR Inhibitor->MET

Caption: Simplified VEGFR and MET signaling pathways targeted by kinase inhibitors.

Core Synthetic Reactions and Protocols

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond allows for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is fundamental for introducing aryl or heteroaryl moieties.

General Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene (B28343), or DMF) via cannula.

  • Reaction Execution: Heat the mixture to the specified temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)Good to Excellent
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96

Yields are based on analogous reactions with polyhalogenated pyridines and may vary depending on the specific boronic acid used.[1][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, which is crucial for synthesizing intermediates with extended π-systems or for further functionalization.

General Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 40-80 °C, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling:

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF100372-96
Pd(OAc)₂ / CuICs₂CO₃Dioxane8012~90-97
Pd(P(t-Bu)₃)₂ (copper-free)K₂CO₃Toluene10010~85-94

Yields are based on reactions with various terminal alkynes on similar bromopyridine substrates.[1][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.[6][7]

General Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.4 equiv.), a strong base (e.g., NaOtBu or LHMDS, 1.5-2.2 equiv.), the palladium catalyst or pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BrettPhos, 1-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

Catalyst / LigandBaseSolventTemp (°C)Amine ScopeYield (%)
Pd₂(dba)₃ / XantPhosCs₂CO₃Dioxane120AnilinesModerate to High
Pd(OAc)₂ / XPhosNaOtBuToluene100Primary/SecondaryGood to Excellent
tBuBrettPhos Pd G3LHMDSTHF80HeteroarylaminesModerate to Excellent

Yields are highly dependent on the specific amine and ligand used.[3][8]

Experimental Workflows

The following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling reactions and a logical workflow for the synthesis of a disubstituted pyridine intermediate.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, & Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_0 Step 1: C-4 Functionalization (Higher Reactivity) cluster_1 Step 2: C-2 Functionalization (Lower Reactivity) Start This compound Coupling1 Suzuki, Sonogashira, or Buchwald-Hartwig Amination Start->Coupling1 Intermediate1 4-Substituted-2-chloropyridine Coupling1->Intermediate1 Coupling2 Suzuki, Nucleophilic Substitution, or other C-Cl activation method Intermediate1->Coupling2 FinalProduct 2,4-Disubstituted Pyridine Coupling2->FinalProduct

Caption: Logical workflow for sequential functionalization.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules, particularly in the field of oncology. The ability to perform regioselective cross-coupling reactions at the 4-position provides a reliable and flexible strategy for building molecular diversity. The protocols outlined in these application notes serve as a robust starting point for researchers to leverage the synthetic potential of this valuable building block in their drug discovery and development programs. Careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.

References

Application of 4-Bromo-2-chloropyridine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including those with applications in the agrochemical industry.[1][2] The presence of two distinct halogen atoms—bromine at the 4-position and chlorine at the 2-position—on the pyridine (B92270) ring imparts differential reactivity, allowing for selective and sequential functionalization. This unique structural feature makes it an attractive starting material for the synthesis of complex substituted pyridines, which are common scaffolds in modern herbicides, fungicides, and insecticides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, focusing on palladium-catalyzed cross-coupling reactions.

Core Application: Synthesis of Substituted Pyridine Scaffolds

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 4-position, leaving the 2-chloro substituent available for subsequent transformations. This regioselectivity is crucial for the controlled construction of highly substituted pyridine derivatives that are often the core of potent agrochemicals.

A common and powerful method for functionalizing the 4-position is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. This reaction is widely used in the pharmaceutical and agrochemical industries due to its mild conditions and tolerance of a broad range of functional groups.

Hypothetical Synthesis of a 2-Chloro-4-arylpyridine Agrochemical Intermediate

The following sections detail a representative two-step synthesis of a 2-chloro-4-arylpyridine, a common scaffold in various agrochemicals. This workflow first involves a Suzuki-Miyaura coupling at the 4-position, followed by a nucleophilic aromatic substitution at the 2-position.

Step 1: Suzuki-Miyaura Coupling of this compound

This initial step demonstrates the selective functionalization of the C-Br bond.

Reaction Scheme:

Suzuki_Coupling start This compound product 2-Chloro-4-arylpyridine start->product Suzuki-Miyaura Coupling reagent1 Arylboronic Acid (R-B(OH)2) reagent1->product catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (B91453)

    • Water (degassed)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Reactants
This compound1.0 mmol
4-Methoxyphenylboronic acid1.2 mmol
Catalyst & Base
Pd(OAc)₂0.02 mmol (2 mol%)
PPh₃0.08 mmol (8 mol%)
K₂CO₃2.0 mmol
Reaction Conditions
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Time4-6 hours
Yield
Isolated Yield85-95% (typical)
Step 2: Nucleophilic Aromatic Substitution of the 2-Chloro-4-arylpyridine Intermediate

The remaining chloro group at the 2-position can be displaced by a variety of nucleophiles to build further complexity.

Reaction Scheme:

Nucleophilic_Substitution start 2-Chloro-4-arylpyridine product 2-Substituted-4-arylpyridine (Agrochemical Scaffold) start->product SNAr reagent1 Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) reagent1->product conditions Base, Solvent, Heat conditions->product

Caption: Nucleophilic Aromatic Substitution (SNAr) at the 2-position.

Experimental Protocol (Example with an Amine Nucleophile):

  • Reagents and Materials:

    • 2-Chloro-4-arylpyridine (from Step 1)

    • Primary or secondary amine (e.g., morpholine)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a round-bottom flask, add the 2-chloro-4-arylpyridine (1.0 eq), the amine (1.5 eq), and K₂CO₃ (2.0 eq).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reactants
2-Chloro-4-arylpyridine1.0 mmol
Morpholine1.5 mmol
Base
K₂CO₃2.0 mmol
Reaction Conditions
SolventDMSO
Temperature120 °C
Time12-24 hours
Yield
Isolated Yield70-90% (typical)

Overall Synthetic Workflow

The two-step process provides a clear and logical pathway to complex agrochemical scaffolds.

Full_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-Nu Bond Formation Start This compound Intermediate 2-Chloro-4-arylpyridine Start->Intermediate Suzuki Coupling (Pd cat., Base) Final_Product 2-Substituted-4-arylpyridine (Agrochemical Scaffold) Intermediate->Final_Product SNAr (Nucleophile, Base)

Caption: Two-step synthetic workflow from this compound.

Conclusion

References

Application Notes and Protocols for Regioselective Reactions of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Regioselective Functionalization

Polyhalogenated pyridines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple halogen substituents offers a versatile platform for introducing diverse functionalities. However, the inherent challenge lies in achieving site-selective reactions, as the electronic and steric environments of the halogenated positions can be quite similar. The ability to control the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of complex target molecules.[1]

The regiochemical outcome of reactions on polyhalogenated pyridines is governed by a confluence of factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine (B92270) nitrogen atom significantly influences the electronic distribution of the ring. This makes the α- (C2, C6) and γ- (C4) positions more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[2]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partner can sterically hinder reaction at certain positions, thereby directing functionalization to less encumbered sites.[1]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can dramatically influence the regiochemical outcome of a reaction.[1] For instance, sterically demanding ligands in cross-coupling reactions can favor coupling at less accessible positions.[1]

This document provides detailed application notes and experimental protocols for key regioselective reactions of polyhalogenated pyridines, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like polyhalogenated pyridines. The reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate.[3] However, in some cases, a concerted mechanism may be operative.[3][4] The regioselectivity of SNAr reactions on polyhalogenated pyridines is highly dependent on the position of the halogens relative to the nitrogen atom and the nature of the nucleophile. Generally, substitution is favored at the C4 (para) and C2/C6 (ortho) positions due to the stabilizing effect of the nitrogen on the negative charge in the intermediate.[3]

Data Presentation: Regioselectivity in SNAr Reactions
SubstrateNucleophileConditionsProduct(s)Yield (%)RegioselectivityReference(s)
PentafluoropyridinePhenolateNot specified4-PhenoxytetrafluoropyridinePredominantHigh[3]
2,3,4,5,6-PentafluorobiphenylVarious N, O, S nucleophilesNot specified4-Substituted-2,3,5,6-tetrafluorobiphenylNot specifiedSignificant para-selectivity[3]
OctafluorotoluenePhenothiazineK₂CO₃, DMF, 60 °C10-(Heptafluoro-p-tolyl)phenothiazine96p-selective[5]
5-Bromo-2-chloropyridine (B1630664)N,N-dimethylformamide (as amino source)NaOtBu, H₂O, 140 °C5-Bromo-2-(dimethylamino)pyridine95C2-selective[6]
3,5-Dichloropyridazine2-PyrrolidinonePd-catalyzed3-Amido-5-chloropyridazineNot specifiedC3-selective[2]
Experimental Protocol: Base-Promoted Selective Amination of 5-Bromo-2-chloropyridine[6]

This protocol describes an environmentally benign, base-promoted selective amination of a polyhalogenated pyridine using water as a solvent.

Materials:

  • 5-Bromo-2-chloropyridine (1a)

  • N,N-Dimethylformamide (DMF, 2a)

  • Sodium tert-butoxide (NaOtBu)

  • Deionized Water

  • Reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine (0.5 mmol, 1.0 equiv).

  • Add N,N-dimethylformamide (1.0 mmol, 2.0 equiv) and sodium tert-butoxide (1.5 mmol, 3.0 equiv).

  • Add deionized water (2 mL).

  • Seal the vial and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-bromopyridine (B118841) derivative.

Logical Relationship Diagram for SNAr Regioselectivity

SNAr_Regioselectivity sub Polyhalogenated Pyridine factor1 Pyridine Nitrogen (Electron Withdrawing) sub->factor1 Electronic Effects factor2 Substituent Size sub->factor2 Steric Hindrance nuc Nucleophile C4 C4-Position (para) nuc->C4 Attack C2_C6 C2/C6-Positions (ortho) nuc->C2_C6 Attack factor1->C4 Activates factor1->C2_C6 Activates factor2->C2_C6 May hinder attack product Substituted Pyridine C4->product Substitution C2_C6->product Substitution

Caption: Factors influencing regioselectivity in SNAr reactions of polyhalogenated pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of polyhalogenated pyridines.[7] The choice of the cross-coupling method depends on the desired substituent to be introduced.[7] The regioselectivity is influenced by the relative reactivity of the C-X bonds (I > Br > Cl) and the position on the pyridine ring. Generally, oxidative addition of the palladium catalyst is favored at the C2 position.[2]

Data Presentation: Comparison of Cross-Coupling Methods
Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Suzuki-Miyaura 2,6-Dichloropyridine (B45657)p-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene (B28343)/H₂ONot specifiedNot specifiedNot specified[7]
Stille 2,6-Dichloropyridine(Tributylstannyl)thiophenePd₂(dba)₃ / P(o-tol)₃-Toluene11016Not specified[7]
Sonogashira 2-Amino-3-bromopyridine (B76627)Terminal alkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003Not specified[1]
Buchwald-Hartwig 2-BromopyridineAminePd(OAc)₂ / IPr·HClNot specifiedTolueneRT18Not specified[1]
Experimental Protocols

Materials:

  • 2,6-Dichloropyridine

  • (Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Schlenk tube with a magnetic stir bar

  • Argon gas supply

Procedure:

  • To a freshly dried Schlenk tube containing a magnetic stir bar, add 2,6-dichloropyridine (1 mmol) and (tributylstannyl)thiophene (2.2 mmol) in freshly distilled toluene (10 mL).

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

  • Seal the reaction system and stir the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Isolate the product by silica gel column chromatography.

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk tube with a magnetic stir bar

  • Argon gas supply

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate the tube and backfill with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (1 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

CrossCoupling_Workflow start Start reagents Add Polyhalogenated Pyridine, Coupling Partner, Catalyst, Ligand, and Base to Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert reaction Heat and Stir for Specified Time inert->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Halogen/Metal Exchange and Directed Metalation

Halogen/metal exchange and directed metalation are powerful methods for the regioselective functionalization of pyridines, often providing access to isomers that are difficult to obtain through other means.[8][9] The choice of organometallic reagent and reaction conditions is crucial for achieving high regioselectivity.[8]

  • Halogen/Metal Exchange: This reaction involves the exchange of a halogen atom (typically I or Br) with a metal (usually Li or Mg). The regioselectivity is governed by the lability of the C-X bond and the stability of the resulting organometallic intermediate. Organomagnesium reagents like iPrMgX are effective for the exchange of bromo- and iodopyridines.[8]

  • Directed Metalation: In this approach, a directing group on the pyridine ring directs an organometallic base to deprotonate a specific ortho-position. Lithium amides like LDA are commonly used for this purpose.[9]

Data Presentation: Regioselective Metalation and Halogen/Metal Exchange
SubstrateReagentConditionsSubsequent ElectrophileProductYield (%)RegioselectivityReference(s)
3-Bromopyridine (B30812)LDA-95 °CZnCl₂, then 4-nitrophenyl iodide3-Bromo-4-(4-nitrophenyl)pyridine78C4-lithiation[9]
3-CyanopyridineTMP₃CdLiNot specifiedIodolysis2-Iodo-3-cyanopyridine61C2-metalation[9]
Dichloropyridines (various isomers)LDANot specifiedIodolysis or CarbonylationVarious functionalized pyridinesGoodHigh[9]
3,4-DibromopyridineiPrMgClNot specifiedBenzaldehyde3-Bromo-4-(hydroxy(phenyl)methyl)pyridineNot specifiedC4-exchange favored[10]
Experimental Protocol: Directed Ortho-Metalation of 3-Bromopyridine[9]

Materials:

  • 3-Bromopyridine

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc Chloride (ZnCl₂)

  • 4-Nitrophenyl iodide

  • Palladium catalyst (for subsequent cross-coupling)

  • Argon gas supply

  • Dry glassware

Procedure:

  • In a flame-dried, argon-purged flask, dissolve 3-bromopyridine (1.0 mmol) in anhydrous THF at -95 °C.

  • Slowly add a solution of LDA in THF. Stir for the specified time to ensure complete lithiation at the C4 position.

  • Transmetalate the resulting lithiated species by adding a solution of ZnCl₂ in THF.

  • To the resulting zinc reagent, add 4-nitrophenyl iodide and a suitable palladium catalyst for the Negishi cross-coupling.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the 4-arylated pyridine.

Logical Diagram: Pathways to Regioselective Functionalization

Metalation_Pathways cluster_0 Directed Metalation cluster_1 Halogen/Metal Exchange start Polyhalogenated Pyridine DMG Directing Group (e.g., -CONR₂, -OR) start->DMG Halogen Halogen (I > Br) start->Halogen Ortho_Metalation ortho-Deprotonation DMG->Ortho_Metalation Directs Base Strong Base (e.g., LDA) Base->Ortho_Metalation Quench Quench with Electrophile (E+) Ortho_Metalation->Quench Exchange Halogen-Metal Exchange Halogen->Exchange More Reactive Halogen Exchanges Organometallic Organometallic Reagent (e.g., iPrMgX, n-BuLi) Organometallic->Exchange Exchange->Quench product Regioselectively Functionalized Pyridine Quench->product Forms C-E bond

Caption: Competing pathways for regioselective functionalization via metalation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization at the C-4 position. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, enabling the synthesis of a diverse range of substituted pyridine (B92270) derivatives. The established reactivity trend for palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl, making the C-4 bromine atom significantly more susceptible to oxidative addition than the C-2 chlorine atom.[1] By carefully selecting catalysts, ligands, and reaction conditions, highly selective C-C, C-N, and C-sp bond formation can be achieved at the C-4 position, leaving the C-2 chloro-substituent available for subsequent transformations.

Key Concepts and Selectivity

The regioselectivity of the palladium-catalyzed cross-coupling of this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step of the catalytic cycle. This inherent reactivity difference allows for selective coupling at the C-4 position under appropriate reaction conditions.

G cluster_reactivity Reactivity Hierarchy cluster_coupling Selective Cross-Coupling C4_Br C-4 (Bromo) C2_Cl C-2 (Chloro) C4_Br->C2_Cl More Reactive Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Selective at C-4 Product 4-Substituted-2-chloropyridine Coupling->Product Further_Func Further Functionalization at C-2 Product->Further_Func

Diagram 1: Regioselectivity in the cross-coupling of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between this compound and various organoboron reagents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100890-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901288-96
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851680-90

Note: Yields are approximate and based on reactions with analogous substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-chloropyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-amino-2-chloropyridines, which are important scaffolds in medicinal chemistry.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001880-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1101275-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1002470-85
4IndolePd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1102465-80

Note: Yields are approximate and based on reactions with analogous substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired 4-amino-2-chloropyridine.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling provides a direct method for the introduction of alkyne moieties at the C-4 position of this compound.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene70880-90
31-HexynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃1,4-Dioxane801290-97
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100375-85

Note: Yields are approximate and based on reactions with analogous substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-2-chloropyridine.

Experimental Workflow and Catalytic Cycle Visualization

The general workflow for these palladium-catalyzed cross-coupling reactions involves a series of standard procedures performed under an inert atmosphere to ensure the stability and activity of the catalyst.

G Setup Reaction Setup (Flask, Stir bar, Reagents) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Reaction (Heating, Stirring) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Ar-X Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product R-R' RedElim->Product

References

Application Notes and Protocols for the Purification of 4-Bromo-2-chloropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine is a key heterocyclic building block in organic synthesis, serving as a versatile intermediate in the development of pharmaceutical and agrochemical agents.[1] The purity of this compound is critical for the success of subsequent synthetic transformations, ensuring high yields and predictable reaction outcomes. This document provides a detailed protocol for the purification of crude this compound utilizing silica (B1680970) gel column chromatography. This method is effective for removing polar and non-polar impurities, yielding a product with high purity suitable for a range of research and development applications.

Data Presentation

The efficiency of the column chromatography purification process is summarized in the table below. These values represent typical results that can be expected when purifying a crude reaction mixture of this compound.

ParameterValue
Crude Product Purity (by GC) ~92.0%[2]
Purified Product Purity (by GC) ≥98.0%
Typical Yield 70-85%[3]
Stationary Phase Silica Gel (230-400 mesh)[4]
Mobile Phase Ethyl Acetate (B1210297) in Hexane (B92381)/Heptane (B126788) Gradient
Appearance Clear colorless to yellow liquid[1][2]
Molecular Formula C₅H₃BrClN[1][2][5]
Molecular Weight 192.44 g/mol [1][5]

Experimental Protocols

This section details the methodology for the purification of this compound via column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane or Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Gradient mixer or separatory funnel

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

  • Rotary evaporator

  • High vacuum line

Procedure:

1. Preparation of the Sample (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution to form a slurry.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures an even application of the sample onto the column.[6]

2. Column Packing

  • Select an appropriately sized glass column. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexane).

  • Pour the slurry into the column, ensuring that no air bubbles are trapped. The column can be gently tapped to facilitate even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. A thin layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.

3. Elution and Fraction Collection

  • Carefully add the prepared dry sample onto the top of the packed column.[6]

  • Gently add another thin layer of sand on top of the sample.

  • Begin the elution with a low polarity mobile phase, such as 1-2% ethyl acetate in hexane. A typical gradient involves gradually increasing the percentage of ethyl acetate to enhance the elution of the desired compound.[6] For this compound, a gradient of 1% to 10% ethyl acetate in hexane is a good starting point. An isocratic elution with 10% ethyl acetate in heptane has also been reported for a similar compound.[7]

  • Collect fractions of a consistent volume (e.g., 10-20 mL) from the column outlet.

4. Monitoring the Separation

  • Monitor the separation process by spotting the collected fractions on a TLC plate.

  • Visualize the spots under a UV lamp. The desired product should appear as a single spot with a consistent Rf value across several fractions.

5. Product Isolation

  • Combine the fractions that contain the pure product, as identified by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the resulting liquid under a high vacuum to remove any residual solvent.

  • Determine the weight of the purified product to calculate the yield and confirm its purity using analytical methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load_sample Load Sample onto Column evaporate->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine rotovap Remove Solvent (Rotovap) combine->rotovap dry Dry Under High Vacuum rotovap->dry final_product Purified this compound dry->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2-chloropyridine and its derivatives, with a focus on scale-up considerations for laboratory and potential industrial applications. This compound is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its utility lies in the strategic placement of halogen atoms, which allows for diverse functionalization and the synthesis of complex, biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]

Synthetic Strategies and Methodologies

Several synthetic routes to this compound and its derivatives have been established, primarily starting from commercially available substituted pyridines. The choice of a particular route for scale-up depends on factors such as the availability and cost of starting materials, reaction safety, and the ease of purification of the final product. Below are detailed protocols for common synthetic approaches.

Protocol 1: Synthesis of this compound from 2-Chloro-4-aminopyridine

This protocol involves a Sandmeyer-type reaction, where the amino group of 2-chloro-4-aminopyridine is diazotized and subsequently replaced by a bromine atom.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, add 81.5 mL of 48% aqueous hydrobromic acid to a reaction vessel equipped with a stirrer and cooling bath at 0°C.

  • Addition of Starting Material: To the stirred acid, add 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine.

  • Bromination: Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes, maintaining the temperature at 0°C.

  • Diazotization: Cool the reaction mixture to -10°C. Prepare a solution of 10.65 g (154 mmol) of sodium nitrite (B80452) in 20 mL of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -10°C.

  • Reaction Progression: After the addition is complete, continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Work-up: Cool the mixture to 5°C and add a saturated aqueous solution of sodium sulfite (B76179) until the reaction solution becomes colorless.

  • Neutralization and Extraction: Adjust the pH of the solution to alkaline using a 35% aqueous solution of sodium hydroxide. Extract the basic aqueous phase twice with diethyl ether.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting yellow oil can be purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/heptane = 1/9) to yield the product as a light-colored oily substance.[2]

Quantitative Data Summary for Protocol 1

ParameterValueReference
Starting Material2-Chloro-4-aminopyridine[2]
Scale8.9 g (69.2 mmol)[2]
Key ReagentsHBr, Br₂, NaNO₂[2]
Reaction Time~2 hours[2]
Yield52%[2]
PurificationColumn Chromatography[2]
Protocol 2: Multi-step Scale-Up Synthesis of a 4-Bromo-2-chloro-6-iodopyridin-3-ol Derivative

This multi-step synthesis starts from 2-Chloro-3-hydroxypyridine and involves protection, bromination, iodination, and deprotection steps. This protocol is designed with scalability in mind.[3]

Step 1: Protection of the Hydroxyl Group

  • To a stirred solution of 2-Chloro-3-hydroxypyridine (100 g, 0.772 mol) in dichloromethane (B109758) (1 L) at 0°C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (150 mL, 0.859 mol).

  • Slowly add Chloromethyl methyl ether (70 mL, 0.975 mol) to the reaction mixture, maintaining the temperature at 0°C.[3]

  • The crude product can be purified by vacuum distillation or used directly in the next step.[3]

Step 2: Regioselective Bromination

  • Dissolve the protected pyridine (B92270) from Step 1 (134 g, 0.772 mol) in acetonitrile (B52724) (1.3 L) in a reaction vessel protected from light.

  • Add N-Bromosuccinimide (144 g, 0.809 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC or LC-MS. After completion, remove the acetonitrile under reduced pressure.[3]

Step 3: Regioselective Iodination

  • Dissolve the brominated product from Step 2 (174 g, 0.689 mol) in acetonitrile (1.7 L).

  • Add N-Iodosuccinimide (170 g, 0.756 mol) to the solution.

  • Add a catalytic amount of Trifluoroacetic acid (5.3 mL, 0.068 mol).

  • Stir the reaction mixture at room temperature for 12-18 hours.[3]

Step 4: Deprotection

  • Dissolve the iodinated product from Step 3 (220 g, 0.581 mol) in methanol (B129727) (2.2 L).

  • Add concentrated hydrochloric acid (110 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours.[3]

  • After completion, cool the reaction mixture and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.[3]

Quantitative Data Summary for Protocol 2 (Scale-Up Synthesis)

StepStarting MaterialScale (Starting Material)Key ReagentsReaction TimeYield
1. Protection2-Chloro-3-hydroxypyridine100 gDIPEA, MOM-Cl-High (used directly)
2. Bromination2-Chloro-3-(methoxymethoxy)pyridine134 gNBS24 hHigh (used directly)
3. Iodination4-Bromo-2-chloro-3-(methoxymethoxy)pyridine174 gNIS, TFA12-18 hHigh (used directly)
4. Deprotection4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine220 gHCl, Methanol4-6 hNot specified
Protocol 3: Scale-Up Synthesis of 5-Bromo-2,4-dichloropyridine from 2-Amino-4-chloropyridine (B16104)

This two-step protocol involves bromination followed by a diazotization reaction and has been demonstrated at various scales.

Step 1: Bromination

  • Lab Scale (50g): Dissolve 2-amino-4-chloropyridine (50g) in methylene (B1212753) dichloride (500mL) and cool to 0°C. Slowly add N-bromosuccinimide (76.5g) in batches. Stir for 30 minutes. The yield of the intermediate is 87%.[4]

  • Pilot Scale (500g): Dissolve 2-amino-4-chloropyridine (500g) in methylene dichloride (5L) and cool to 0°C. Slowly add N-bromosuccinimide (765g) in batches and stir for 30 minutes. The yield is 87%.[4]

  • Production Scale (5kg): Dissolve 2-amino-4-chloropyridine (5kg) in methylene dichloride (50L) and cool to 0°C. Slowly add N-bromosuccinimide (7.65kg) in batches and stir for 30 minutes. The yield is 87%.[4]

  • Work-up (all scales): Remove the solvent, dissolve the crude product in ethyl acetate, wash with 1mol/L hydrochloric acid, then neutralize with a base and extract with ethyl acetate. Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to obtain the intermediate.[4]

Step 2: Diazotization Reaction

  • At -30°C, dissolve the intermediate from Step 1 in concentrated hydrochloric acid.

  • Slowly add sodium nitrite in batches.

  • After the addition is complete, react at -30°C for 1 hour.

  • Add cuprous chloride and allow the temperature to rise to room temperature.

  • Work-up: Adjust the reaction mixture to alkaline with sodium hydroxide, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography. The yield for this step is 68%.

Quantitative Data Comparison for Protocol 3 (Bromination Step)

ScaleStarting Material (2-amino-4-chloropyridine)Methylene DichlorideN-BromosuccinimideYield of IntermediateReference
Lab50 g500 mL76.5 g87%[4]
Pilot500 g5 L765 g87%[4]
Production5 kg50 L7.65 kg87%[4]

Scale-Up Considerations

Scaling up the synthesis of this compound derivatives presents several challenges that need to be addressed for a safe, efficient, and cost-effective process.

  • Purification: Column chromatography, while effective at the lab scale, can be challenging and costly for large-scale production. The development of robust crystallization or distillation procedures for intermediates and the final product is highly recommended.[3]

  • Reagent Selection: The use of hazardous reagents should be minimized. For instance, alternative, less hazardous protecting groups could be considered for industrial-scale synthesis.[3]

  • Waste Management: A comprehensive waste management plan is crucial to handle halogenated organic waste and acidic/basic aqueous waste generated during the synthesis.[3]

  • Reaction Conditions: Halogenation of pyridines can require harsh conditions due to the electron-deficient nature of the pyridine ring.[2][5] Careful control of temperature and addition rates is critical to ensure selectivity and avoid side reactions, especially at a larger scale.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Starting Material Starting Material Reaction Vessel Reaction Vessel Starting Material->Reaction Vessel Reaction Reaction Reaction Vessel->Reaction Reagents Reagents Reagents->Reaction Vessel Monitoring Monitoring Reaction->Monitoring TLC/LC-MS Monitoring->Reaction Incomplete Quenching Quenching Monitoring->Quenching Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product Characterization NMR, MS, etc. Final Product->Characterization

Caption: General experimental workflow for synthesis.

Synthetic Pathways Overview

This diagram outlines the different synthetic strategies discussed in the protocols.

G cluster_start Starting Materials cluster_products Products 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine This compound This compound 2-Chloro-4-aminopyridine->this compound Protocol 1 (Sandmeyer Reaction) 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine 4-Bromo-2-chloro-6-iodopyridin-3-ol 4-Bromo-2-chloro-6-iodopyridin-3-ol 2-Chloro-3-hydroxypyridine->4-Bromo-2-chloro-6-iodopyridin-3-ol Protocol 2 (Multi-step) 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 5-Bromo-2,4-dichloropyridine 5-Bromo-2,4-dichloropyridine 2-Amino-4-chloropyridine->5-Bromo-2,4-dichloropyridine Protocol 3 (Bromination & Diazotization)

Caption: Overview of synthetic routes.

Application in Drug Discovery Signaling Pathways

This compound derivatives are valuable in drug discovery, often serving as intermediates for molecules that modulate various signaling pathways implicated in diseases like cancer.

G 4-Bromo-2-chloropyridine_Derivative This compound Derivative Kinase_Inhibitor Kinase Inhibitor 4-Bromo-2-chloropyridine_Derivative->Kinase_Inhibitor Leads to Signaling_Pathway Signaling Pathway (e.g., Hedgehog, Kinase Cascades) Kinase_Inhibitor->Signaling_Pathway Inhibits Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response Regulates Disease_Modulation Disease Modulation (e.g., Anti-cancer activity) Cellular_Response->Disease_Modulation Affects

Caption: Role in drug discovery signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-chloropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Q1: I am observing no or very low conversion of this compound. What are the potential causes and how can I resolve this?

A1: Low or no conversion in a Suzuki coupling reaction with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or could be inhibited. The basic nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3]

    • Solution:

      • Ensure a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing all solvents and reagents before use.[1][3]

      • Use a fresh batch of palladium catalyst or a pre-catalyst.

      • Employ more electron-rich and sterically hindered phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos, which are effective for coupling heteroaryl halides.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[1]

    • Solution:

      • Base Selection: A weak base may not be sufficient. Try stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][4] Ensure the base is soluble in the chosen solvent system.[4]

      • Solvent System: Aprotic polar solvents like 1,4-dioxane (B91453), DMF, or DME, often with the addition of water, are commonly used.[1] The water can help dissolve the base and facilitate the crucial transmetalation step.[1]

      • Temperature: Increasing the reaction temperature can improve conversion, but be mindful of potential side reactions.[4] Monitor the reaction by TLC or LC-MS to find the optimal temperature.[4]

Q2: My reaction is producing significant byproducts, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of byproducts is a common challenge. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[4]

    • Solution:

      • Rigorously degas all solvents and reagents.[3][4]

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid; a large excess can favor homocoupling.[1]

      • Consider using a pre-catalyst that is already in the active Pd(0) state.[4]

  • Protodeboronation: The boronic acid can be unstable under the reaction conditions and convert back to the corresponding arene.[4][5] This is often exacerbated by high temperatures and certain bases.[5]

    • Solution:

      • Use fresh, high-purity boronic acid.[5]

      • Employ milder bases (e.g., K₂CO₃) and avoid excessively high temperatures.[4]

      • Consider using more stable boronic esters, such as pinacol (B44631) esters.[4]

  • Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom.

    • Solution:

      • Avoid using solvents or bases that can act as hydride donors.[6]

      • Ensure your reagents are anhydrous if water is not part of the intended solvent system.[6]

      • Optimizing to a lower reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.[6]

Q3: I am observing coupling at the 2-chloro position instead of, or in addition to, the desired 4-bromo position. How can I improve selectivity?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br >> Cl.[4][6] Therefore, the C-Br bond at the 4-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[7] Achieving high selectivity for the 4-position is usually straightforward. If you are observing non-selective coupling, consider the following:

  • Reaction Conditions are Too Harsh: Overly forcing conditions (very high temperatures, highly active catalysts) might lead to some reaction at the less reactive C-Cl bond.

    • Solution:

      • Use milder reaction conditions, such as lower temperatures.[4]

      • Employ a catalyst system known for high reactivity with aryl bromides but lower reactivity with aryl chlorides.

Frequently Asked Questions (FAQs)

Q: Which catalyst system is recommended for the Suzuki coupling of this compound?

A: The choice of catalyst is crucial. For coupling at the more reactive 4-bromo position, a variety of palladium catalysts can be effective. For challenging substrates, more advanced catalyst systems are often necessary. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are frequently used for coupling unactivated aryl chlorides and can also be highly effective for aryl bromides, often allowing for lower catalyst loading and milder reaction conditions.[2]

Q: What is the optimal base and solvent combination for this reaction?

A: There is no single "best" combination, as the optimal choice is often substrate-dependent.[3] However, a common and effective starting point is using a carbonate base like K₂CO₃ or a phosphate (B84403) base like K₃PO₄ with a solvent system such as 1,4-dioxane/water or toluene/water.[1][6] The base must be sufficiently soluble in the chosen solvent to be effective.[4]

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.[4] This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or elevated temperatures.[4]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halogenated Pyridines

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane8012~60-90A standard, versatile catalyst.[6][8]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active system, allows for lower catalyst loading.[6]
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[6]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF5012-16Moderate to HighEffective for less reactive chlorides.[9]

Note: Yields are representative and will vary based on the specific boronic acid and other reaction conditions.

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the 4-Bromo Position

This is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.[4]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[5] Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Visualizations

Suzuki_Workflow A Reaction Setup (this compound, boronic acid, base) B Add Degassed Solvent A->B Inert Atmosphere C Add Pd Catalyst/Ligand B->C D Heat Under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Reaction Complete? E->F G Aqueous Work-up F->G Yes J Continue Heating F->J No H Purification (Column Chromatography) G->H I Product H->I J->D

Caption: Experimental workflow for Suzuki coupling of this compound.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Catalyst/Atmosphere Issue? Start->Check_Catalyst Solution_Catalyst Use fresh catalyst Ensure inert atmosphere Use bulky/e--rich ligand Check_Catalyst->Solution_Catalyst Yes Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_Conditions Screen base (K₃PO₄, Cs₂CO₃) Screen solvent (Dioxane, Toluene) Increase Temperature Check_Conditions->Solution_Conditions Yes Check_Byproducts Side Reactions Prevalent? Check_Conditions->Check_Byproducts No Solution_Conditions->Success Solution_Byproducts Rigorously degas Use fresh boronic acid Use milder conditions Check_Byproducts->Solution_Byproducts Yes Solution_Byproducts->Success

Caption: Troubleshooting logic for optimizing Suzuki reaction yield.

References

Technical Support Center: Sonogashira Coupling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 4-bromo-2-chloropyridine. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems that may lead to poor yields or reaction failure.

Q1: My Sonogashira reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in the Sonogashira coupling of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst System: The choice and activity of the palladium catalyst and ligand are critical. For an electron-deficient substrate like a chloropyridine, standard catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active.[1] Consider using more electron-rich and bulky phosphine (B1218219) ligands, which can facilitate the oxidative addition step.[2][3]

  • Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, aryl bromides, and particularly the less reactive aryl chlorides, may require elevated temperatures to drive the reaction forward.[1][4] A gradual increase in temperature, for instance to 60-100 °C, could improve the reaction rate and yield.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne (Glaser coupling).[6][7] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[7]

  • Purity of Reagents: The purity of your starting materials, including the this compound, the terminal alkyne, and the copper(I) iodide co-catalyst, is paramount. Impurities can poison the catalyst.[7] Using a fresh batch of CuI is recommended as it can degrade over time.[7]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can this be minimized?

A2: The formation of a diacetylene (dimer of the starting alkyne) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[1][6]

  • Copper-Free Conditions: The most direct method to avoid Glaser coupling is to perform the reaction under copper-free conditions.[1][6] This often necessitates a more active palladium catalyst system and may require higher temperatures or longer reaction times.[1]

  • Rigorous Degassing: Thoroughly degassing your solvent and reaction mixture is critical to remove dissolved oxygen, which promotes the homocoupling reaction.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1]

  • Controlled Addition of Alkyne: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.[1]

Q3: My palladium catalyst appears to be decomposing, forming a black precipitate (palladium black). What can I do to prevent this?

A3: The formation of palladium black indicates the precipitation of the active Pd(0) catalyst from the solution, leading to a loss of catalytic activity.[1]

  • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst in solution. Bulky and electron-rich ligands are often effective in preventing catalyst decomposition.[1][2]

  • Solvent Effects: The choice of solvent can influence catalyst stability. Some solvents may promote the formation of palladium black more than others.[1][8] If you are observing this issue, consider screening different solvents.

  • Purity of Reagents: Ensure that all reagents and solvents are of high purity and free from contaminants that could poison the catalyst.[1]

Q4: Should the reaction be selective for the bromo or the chloro position on the pyridine (B92270) ring?

A4: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl.[9] Therefore, for this compound, the reaction is expected to be selective for the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[9]

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1] Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPA) are commonly used and can often serve as the solvent as well.[5] For more challenging substrates, stronger inorganic bases such as Cs₂CO₃ or K₂CO₃ in polar aprotic solvents like DMF or THF may be more effective.[1][3]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point. Optimization for specific alkynes and reaction scales is recommended.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).[5]

  • Addition of Reagents: Add an anhydrous, degassed solvent (e.g., THF or Toluene) to achieve a concentration of 0.1-0.5 M.[5] Then, add the amine base (e.g., Et₃N or DIPA, 2-3 equiv.).[5]

  • Addition of Alkyne: Add the terminal alkyne (1.1 - 1.5 equiv.) to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Addition of Reagents: If using a solid inorganic base, add the base (e.g., Cs₂CO₃, 2.0 equiv.). Add an anhydrous, degassed solvent (e.g., DMF or DMSO). Add the terminal alkyne (1.2 - 2.0 equiv.). If using an amine base, add it at this stage (e.g., Et₃N, 2-3 equiv.).[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of related polyhalogenated pyridines, which can be adapted for this compound. Actual yields will vary based on the specific alkyne used.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)PiperidineDMF606~85-95Common and highly effective system.[10]
Pd(OAc)₂ (1 mol%), CuI (2 mol%), XPhosCs₂CO₃Dioxane8012~90-97Highly active ligand for challenging substrates.[10]
Pd(P(t-Bu)₃)₂ (2 mol%)K₂CO₃Toluene10010~85-94Example of a copper-free system.[10]

Visualizations

Troubleshooting_Workflow start Failed Sonogashira Coupling (Low/No Yield) check_catalyst Check Catalyst System - Active? Appropriate Ligand? start->check_catalyst check_conditions Review Reaction Conditions - Temperature? Inert Atmosphere? start->check_conditions check_reagents Verify Reagent Quality - Purity? Fresh CuI? start->check_reagents side_reactions Analyze for Side Products - Glaser Coupling? Dehalogenation? start->side_reactions optimize_catalyst Optimize Catalyst - Use bulky, electron-rich ligand - Increase catalyst loading check_catalyst->optimize_catalyst optimize_conditions Adjust Conditions - Increase temperature - Ensure rigorous degassing check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents - Use fresh, pure materials check_reagents->purify_reagents mitigate_side_reactions Mitigate Side Reactions - Switch to copper-free - Controlled alkyne addition side_reactions->mitigate_side_reactions success Successful Reaction optimize_catalyst->success optimize_conditions->success purify_reagents->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L₂) Pd0->PdII R-X Transmetal Transmetalation (Cu-C≡CR') Pd_alkyne R-Pd(II)-C≡CR'(L₂) PdII->Pd_alkyne Cu-C≡CR' Pd_alkyne->Pd0 R-C≡CR' RedElim Reductive Elimination Product R-C≡CR' CuX CuX Alkyne H-C≡CR' Cu_pi [Cu(C≡CR')]π-complex CuX->Cu_pi H-C≡CR' Base Base Cu_acetylide Cu-C≡CR' Cu_pi->Cu_acetylide Base Cu_acetylide->PdII Transmetalation Cu_acetylide->CuX [Pd]

Caption: The catalytic cycle of the Sonogashira coupling reaction.[9]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-bromo-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The main challenge is achieving site-selectivity. The molecule features two different halogen atoms: a bromine at the 4-position and a chlorine at the 2-position. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of the catalyst system and reaction conditions.

Q2: How do I achieve selective coupling at the C4-bromo position over the C2-chloro position?

To favor mono-coupling at the more reactive C4-bromo position, you should:

  • Use milder reaction conditions: Lower temperatures and shorter reaction times can enhance selectivity.

  • Choose a suitable catalyst system: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good selectivity for the C-Br bond.[2]

  • Control stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner (e.g., boronic acid, amine, or alkyne).

For subsequent coupling at the less reactive C2-chloro position, more forcing conditions and a more active catalyst system, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, will be necessary.[3][4]

Q3: Can the pyridine (B92270) nitrogen inhibit the catalyst?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can form stable, off-cycle complexes that inhibit or deactivate the catalyst, leading to low or no conversion.[3][5] To mitigate this:

  • Use bulky ligands: Sterically hindered ligands can shield the palladium center and prevent strong coordination by the pyridine substrate.

  • Increase catalyst loading: In some cases, a higher catalyst loading (e.g., 2-5 mol%) may be required to overcome the inhibition.[3]

  • Consider a precatalyst: Precatalysts are stable, well-defined complexes that can generate the active Pd(0) species more cleanly and efficiently, which can sometimes improve results.[6]

Q4: What are the most common side reactions, and how can I minimize them?

Common side reactions include:

  • Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom. This can be minimized by avoiding hydride-donating solvents or bases and by optimizing the reaction temperature.[3]

  • Homocoupling: The coupling partner (e.g., boronic acid) reacts with itself. This is often caused by the presence of oxygen. Rigorously degassing all solvents and reagents is crucial to prevent this.[3]

  • Protodeboronation: In Suzuki couplings, the boronic acid can be hydrolyzed back to the corresponding arene. Using more stable boronic esters (e.g., pinacol (B44631) esters) or milder bases can reduce this side reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure all solvents and reagents are rigorously degassed to prevent oxidation of the Pd(0) catalyst. Use a fresh bottle of catalyst or a precatalyst.[3]
Catalyst Inhibition The pyridine nitrogen is likely coordinating to the palladium center. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to shield the metal. Consider increasing the catalyst loading.[5]
Inappropriate Base or Solvent The base must be soluble in the chosen solvent to be effective. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are often good choices.[3] Screen different aprotic solvents like dioxane, toluene, or THF.
Poor Oxidative Addition (especially for C-Cl coupling) For coupling at the 2-chloro position, a highly active catalyst is needed. Use bulky, electron-rich phosphine or NHC ligands. Increase the reaction temperature.[3]

Issue 2: Poor Selectivity (Reaction at both C4-Br and C2-Cl)

Potential Cause Troubleshooting Steps
Reaction Conditions Too Harsh To favor mono-coupling at the C4-bromo position, reduce the reaction temperature and shorten the reaction time.
Catalyst Too Reactive For selective C-Br coupling, a less reactive catalyst may be beneficial. Start with standard catalysts like Pd(PPh₃)₄ before moving to more active systems.
Incorrect Stoichiometry Use only a slight excess (1.0-1.2 equivalents) of the coupling partner for the initial C-Br coupling.

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on data from analogous dihalopyridine systems. Yields are approximate and will vary depending on the specific coupling partners.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling (Selective at C4-Br)

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
Pd(PPh₃)₄ (2-5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80-10085-95
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O10090-98
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF9088-96

Table 2: Catalyst Systems for Buchwald-Hartwig Amination (Selective at C4-Br)

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene80-10080-95
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane100-11085-98
BrettPhos Pd G3 (2)-LHMDS (2.0)THF8085-95

Table 3: Catalyst Systems for Sonogashira Coupling (Selective at C4-Br)

Catalyst Precursor (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃N (2.0)THF/DMF25-6085-95
Pd(OAc)₂ (1)CuI (2)XPhos (2)Cs₂CO₃ (2.0)1,4-Dioxane8090-97
Pd(P(t-Bu)₃)₂ (2)None (Copper-free)-K₂CO₃ (2.0)Toluene10085-94

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C4-Bromo Position:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Selective Buchwald-Hartwig Amination at the C4-Bromo Position:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Selective Sonogashira Coupling at the C4-Bromo Position:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C), monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira C-C (alkyne) selectivity_q Desired Selectivity? suzuki->selectivity_q buchwald->selectivity_q sonogashira->selectivity_q c4_br Selective C4-Br Coupling selectivity_q->c4_br Mono-coupling c2_cl Sequential C2-Cl Coupling selectivity_q->c2_cl Di-coupling c4_conditions Standard Pd Catalyst (e.g., Pd(PPh3)4) Mild Conditions (Lower Temp, 1.1 eq. partner) c4_br->c4_conditions c2_conditions Highly Active Catalyst (e.g., Pd/Bulky Ligand) Forcing Conditions (Higher Temp) c2_cl->c2_conditions troubleshooting Troubleshoot: - Low Yield? - Side Reactions? c4_conditions->troubleshooting c2_conditions->troubleshooting optimize Optimize: - Ligand (Bulky?) - Base / Solvent - Catalyst Loading - Degassing troubleshooting->optimize Yes end Successful Coupling troubleshooting->end No optimize->c4_conditions

Caption: Catalyst selection workflow for this compound.

References

Technical Support Center: Managing 4-Bromo-2-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-bromo-2-chloropyridine in halogenation and other functionalization reactions. The inherent electronic properties of the pyridine (B92270) ring, compounded by the presence of two deactivating halogen substituents, often lead to difficulties in achieving desired chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic halogenation (e.g., iodination or bromination) of this compound failing or giving low yields?

A1: The low reactivity of this compound in electrophilic aromatic substitution is due to the electron-deficient nature of the pyridine ring. The nitrogen atom and the existing halogen substituents withdraw electron density from the ring, deactivating it towards attack by electrophiles.[1][2] To overcome this, forcing conditions are often necessary.[1][3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increasing the heat can provide the necessary activation energy for the reaction to proceed.[1]

    • Use a Lewis Acid Catalyst: Catalysts such as AlCl₃ or FeCl₃ can be used to increase the electrophilicity of the halogenating agent.[1]

    • Select a More Reactive Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is a common choice. For iodination, N-iodosuccinimide (NIS) is often used.[1]

    • Consider N-Oxide Activation: Converting the pyridine to a pyridine N-oxide can activate the ring for electrophilic substitution, particularly at the 2- and 4-positions, followed by a deoxygenation step.[2]

    • Alternative Chemistries: Recent methods involving the formation of Zincke imine intermediates from NTf-pyridinium salts provide a novel pathway for 3-position halogenation under milder conditions than traditional methods.[4]

Q2: How can I achieve selective functionalization at the C-4 (bromo) position while leaving the C-2 (chloro) position untouched?

A2: Selective functionalization is possible due to the difference in carbon-halogen bond dissociation energies. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond.[5][6] This reactivity hierarchy (I > Br > Cl) allows for site-selective reactions under carefully controlled conditions.[5][6] By using milder conditions, you can preferentially react at the C-4 position.

Q3: I am struggling to functionalize the C-2 (chloro) position. What strategies can I employ?

A3: The C-Cl bond is the least reactive of the common halogens in palladium-catalyzed cross-coupling reactions and typically requires more forcing conditions to react.[5]

  • Strategies for C-2 Functionalization:

    • More Active Catalysts: Employ modern, sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos) in combination with a palladium source, which are designed to facilitate the difficult oxidative addition of aryl chlorides.[7]

    • Higher Temperatures & Longer Reaction Times: After selectively functionalizing the C-4 position, applying higher temperatures (e.g., >100 °C) and extending the reaction time can promote coupling at the C-2 position.[5]

    • Metal-Halogen Exchange: Lithiation using an organolithium reagent (like n-BuLi or LDA) can be an effective alternative. This generates a nucleophilic carbon at the 2-position, which can then be trapped with a suitable electrophile.[8][9] Caution is advised as this can sometimes lead to side reactions like the "halogen dance".[10]

Q4: During a lithiation reaction, I obtained an unexpected constitutional isomer. What is the likely cause?

A4: The formation of unexpected isomers under strongly basic conditions, such as during lithiation, is often attributed to a phenomenon known as the "halogen dance" (HD) rearrangement.[11][12] This process involves the migration of a halogen atom to a different position on the aromatic ring.[11][13] The reaction typically begins with deprotonation by a strong base (e.g., LDA) to form a lithiated intermediate, which can then rearrange to a more thermodynamically stable species before being trapped by an electrophile.[12] To suppress the halogen dance, one can use very low temperatures or "fast" reacting electrophiles that can trap the initial lithiated species before it has time to rearrange.[10][12]

Process Visualizations

G cluster_0 Reactivity Principles for this compound cluster_1 Reaction Type & Selectivity Ring Pyridine Ring Deactivation Strong Deactivation (Low Reactivity) Ring->Deactivation Electron Deficient Halogens Existing Halogens (Br, Cl) Halogens->Deactivation Inductive Effect EAS Electrophilic Aromatic Substitution (Halogenation) Deactivation->EAS EAS_Result Very Difficult EAS->EAS_Result CrossCoupling Pd-Catalyzed Cross-Coupling C4_Br C4-Br Bond CrossCoupling->C4_Br More Reactive (Milder Conditions) C2_Cl C2-Cl Bond CrossCoupling->C2_Cl Less Reactive (Forcing Conditions)

Caption: Logical relationships governing the reactivity of this compound.

G start Start Reaction (Low Yield/No Product) check_reagents Are all reagents pure & anhydrous? (solvent, base, etc.) start->check_reagents check_inert Was the reaction properly degassed & kept under inert gas? check_reagents->check_inert Yes purify Purify/Dry Reagents check_reagents->purify No check_catalyst Is the catalyst system appropriate? (Pd Source + Ligand) check_inert->check_catalyst Yes degas Improve Degassing Protocol (e.g., freeze-pump-thaw) check_inert->degas No check_temp Is the temperature optimal? check_catalyst->check_temp Yes change_catalyst Screen Different Ligands (e.g., SPhos, XPhos for C-Cl bonds) check_catalyst->change_catalyst No increase_temp Increase Temperature Incrementally check_temp->increase_temp No success Reaction Successful check_temp->success Yes purify->start Retry degas->start Retry change_catalyst->start Retry increase_temp->start Retry

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Troubleshooting Guides

Table 1: Troubleshooting Electrophilic Aromatic Substitution (e.g., Iodination)

Problem Possible Cause Recommended Solution
No reaction or very low conversion Insufficient activation energy or electrophilicity.[1]Gradually increase reaction temperature; Add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1]
Low reactivity of halogenating agent.[1]Use a more potent reagent like N-Iodosuccinimide (NIS) for iodination or N-Bromosuccinimide (NBS) for bromination.[1]
Formation of complex mixture Reaction conditions are too harsh, leading to decomposition.Attempt the reaction at a lower temperature for a longer duration; Ensure starting material purity.
Undesired side reactions.Consider alternative synthetic routes, such as those involving pyridine N-oxides or Zincke imine intermediates.[2][4]

Table 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Problem Possible Cause Recommended Solution
Low or no yield Inactive catalyst.Ensure the palladium precursor and ligand are of high quality; Perform the reaction under strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[14]
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF).[7][15]
Reaction targeting the C-Cl bond with a standard catalyst.Use a catalyst system known for activating aryl chlorides (e.g., a G2-G4 Buchwald palladacycle precatalyst with a sterically demanding ligand).
Hydrodehalogenation (halogen replaced by -H) Presence of water or other protic sources leading to a side reaction.Use anhydrous solvents and reagents; Ensure the base is sufficiently dry.
Beta-hydride elimination from the catalyst intermediate.[16]This can be a competing pathway; optimizing the ligand and temperature may suppress this side reaction.
Poor selectivity between Br and Cl Reaction conditions are too harsh, causing the C-Cl bond to react.Reduce the reaction temperature and time to favor selective coupling at the more reactive C-Br bond.

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol provides a general method for the selective coupling of an arylboronic acid at the C-4 position of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous, degassed 1,4-dioxane (B91453) and water (e.g., 4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[14]

    • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a portion of the anhydrous dioxane under an inert atmosphere.

    • Add the catalyst solution, the remaining dioxane, and the water to the Schlenk flask containing the reagents.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-18 hours, monitoring progress by TLC or LC-MS.[14]

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[14]

Protocol 2: Lithiation and Electrophilic Quench at the C-2 Position

This protocol describes a general procedure for functionalizing the C-2 position via a lithium-halogen exchange, assuming the C-4 position has already been functionalized.

  • Materials:

    • 4-substituted-2-chloropyridine (1.0 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq) in hexanes

    • Electrophile (e.g., benzaldehyde, 1.2 eq)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Add the 4-substituted-2-chloropyridine to a dry, three-neck flask under an inert atmosphere (Argon).

    • Dissolve the starting material in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.[8]

    • Add the electrophile (e.g., benzaldehyde) dropwise to the reaction mixture at -78 °C.[8]

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

References

preventing decomposition of 4-Bromo-2-chloropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-2-chloropyridine to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound, leading to its degradation.

Issue 1: Visible Change in Appearance (e.g., color change from colorless/yellow to brown, formation of precipitates)

  • Possible Cause 1: Exposure to Light.

    • Explanation: Halogenated pyridines can be susceptible to photodegradation, where exposure to UV or visible light can initiate the cleavage of carbon-halogen bonds, leading to the formation of colored impurities.

    • Solution: Store the compound in an amber or opaque vial to protect it from light. If the original container is clear, place it inside a light-blocking secondary container.

  • Possible Cause 2: Exposure to Moisture (Hydrolysis).

    • Explanation: The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, including hydrolysis. The presence of water can lead to the formation of 4-Bromo-2-hydroxypyridine, which may have a different appearance and can potentially undergo further degradation.

    • Solution: Ensure the storage container is tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap. Store the compound in a desiccator, especially in humid environments.

  • Possible Cause 3: Reaction with Oxygen (Oxidation).

    • Explanation: While less common for this specific compound, prolonged exposure to atmospheric oxygen can potentially lead to the formation of oxidative degradation products, which are often colored.

    • Solution: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

Issue 2: Inconsistent or Poor Experimental Results

  • Possible Cause 1: Presence of Impurities from Synthesis.

    • Explanation: The purity of the starting material is crucial for reproducible results. Impurities from the synthesis of this compound, such as isomers (e.g., 2-Bromo-4-chloropyridine) or starting materials, can interfere with subsequent reactions.

    • Solution: Verify the purity of the compound using analytical techniques like HPLC, GC-MS, or NMR before use. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.

  • Possible Cause 2: Formation of Degradation Products.

    • Explanation: As mentioned above, degradation due to light, moisture, or air can lead to the formation of new chemical entities. These degradation products will lower the effective concentration of this compound and may interfere with the desired reaction.

    • Solution: Re-analyze the purity of the stored compound if it has been on the shelf for an extended period or if storage conditions have been suboptimal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are in a cool, dry, dark place, under an inert atmosphere. Specifically:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, some suppliers recommend freezing at -20°C.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation and hydrolysis.

  • Container: Use a tightly sealed, light-resistant (amber or opaque) container.

  • Moisture: Protect from moisture by storing in a desiccator.

Q2: My this compound has turned slightly yellow. Can I still use it?

A2: A slight yellowing may not necessarily indicate significant degradation, as some impurities or minor surface oxidation can cause discoloration. However, it is a sign that the compound may be starting to degrade. It is highly recommended to check the purity of the material by an appropriate analytical method (e.g., HPLC, GC, or NMR) before use to ensure it meets the requirements of your experiment.

Q3: What are the likely degradation products of this compound?

A3: Based on the reactivity of similar compounds, the likely degradation products include:

  • 4-Bromo-2-hydroxypyridine: From hydrolysis of the 2-chloro group.

  • Dehalogenated pyridines: From photodegradation, potentially leading to the formation of 2-chloropyridine (B119429) or 4-bromopyridine.

  • Oligomeric or polymeric materials: In some cases, pyridine derivatives can undergo self-reaction or polymerization, especially if initiated by light or heat.

Q4: How can I check the purity of my stored this compound?

A4: The purity can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and confirming the identity of the main component and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Consequences of Deviation

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°C (short-term) or -20°C (long-term)Increased rate of decomposition reactions.
Light Store in the dark (amber/opaque vial)Photodegradation, leading to the formation of colored impurities and loss of potency.
Moisture Store in a dry environment (desiccator)Hydrolysis of the 2-chloro substituent, forming 4-Bromo-2-hydroxypyridine.
Atmosphere Inert gas (Argon or Nitrogen)Oxidation, potentially leading to colored byproducts.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and identify the presence of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting gradient could be 30% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or a mixture of acetonitrile and water.

    • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and degradation products.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Methodology:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of m/z 40-400.

    • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • Analysis: Inject 1 µL of the sample. Impurities can be identified by their mass spectra and retention times.

Mandatory Visualization

Decomposition_Prevention_Workflow cluster_storage Initial Storage Protocol cluster_troubleshooting Troubleshooting Workflow Receive Receive this compound Inspect Inspect for initial quality (color, physical state) Receive->Inspect Store Store in cool, dark, dry place under inert atmosphere Inspect->Store Observe Observe signs of decomposition (color change, poor results) Store->Observe During Storage / Before Use Analyze Analyze purity (HPLC, GC-MS, NMR) Observe->Analyze Identify Identify potential cause (Light, Moisture, Air, Age) Analyze->Identify Action Take corrective action (Purify, Discard, Improve Storage) Identify->Action Action->Store Re-store properly

Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.

preventative_measures center_node Stable Storage of This compound temp Temperature Control (2-8°C or -20°C) center_node->temp light Light Protection (Amber Vial) center_node->light moisture Moisture Control (Tightly Sealed, Desiccator) center_node->moisture atmosphere Inert Atmosphere (Argon/Nitrogen) center_node->atmosphere purity_check Regular Purity Checks (HPLC, GC-MS) center_node->purity_check fifo First-In, First-Out (FIFO) Inventory center_node->fifo

Caption: Key preventative measures for maintaining the stability of this compound.

Technical Support Center: 4-Bromo-2-chloropyridine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Bromo-2-chloropyridine, particularly concerning its solubility in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a halogenated pyridine (B92270) derivative.[1][2] Its solubility is influenced by the polarity of the solvent and the presence of electron-withdrawing halogen substituents.[3] While specific quantitative solubility data is not extensively documented in publicly available literature, its structure suggests it is a polar molecule.[4] Generally, it is expected to be soluble in a range of common organic solvents.

Q2: In which organic solvents is this compound commonly used?

Based on documented reaction protocols, this compound and similar halopyridines are frequently used in solvents such as:

  • Dichloromethane (DCM)[5][6]

  • Acetonitrile (ACN)[7]

  • Methanol (MeOH)[7]

  • 1,4-Dioxane[8][9]

  • Toluene[10]

  • N,N-Dimethylformamide (DMF)[11]

The choice of solvent is often dictated by the specific requirements of the reaction, such as temperature and the nature of the other reagents.[5][12]

Q3: Are there any known stability issues with this compound in solution?

Q4: Can heating improve the solubility of this compound?

Yes, in many cases, gently heating the solvent can help dissolve this compound, particularly in solvents where its solubility at room temperature is limited.[14] However, it is crucial to ensure that the heating temperature is compatible with the stability of the compound and the requirements of the planned reaction. Always monitor for any signs of decomposition when heating solutions of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Chosen Reaction Solvent

Symptoms:

  • The compound does not fully dissolve, even with stirring.

  • A suspension or slurry is formed instead of a clear solution.

  • The reaction fails to initiate or proceeds very slowly.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Choice The polarity of the chosen solvent may not be suitable for dissolving this compound.
Solution: Consult the solvent compatibility table below and consider switching to a more appropriate solvent. A solvent screen with small amounts of the compound can help identify a suitable option.
Insufficient Solvent Volume The concentration of this compound may be too high for the chosen solvent and temperature.
Solution: Gradually add more solvent to the mixture while stirring. If the reaction conditions allow, gentle heating can also be applied to aid dissolution.
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.
Solution: If the reaction protocol permits, try warming the mixture to the reaction temperature to see if the compound dissolves.
Impure Starting Material Impurities in the this compound may be insoluble in the chosen solvent.
Solution: Consider purifying the starting material by recrystallization or column chromatography before use.

Solvent Compatibility Table (Qualitative)

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic DMF, DMSO, AcetonitrileGenerally Good
Ethers THF, 1,4-DioxaneModerate to Good
Chlorinated Dichloromethane, ChloroformModerate to Good
Aromatic Toluene, XyleneModerate
Alcohols Methanol, EthanolModerate
Non-polar Hexane, HeptanePoor

This table is based on general principles of solubility for polar organic compounds and may not reflect precise quantitative data for this compound.

Issue 2: Precipitation of this compound During the Reaction

Symptoms:

  • The compound initially dissolves but then precipitates out of the solution as the reaction progresses.

  • A solid forms upon the addition of another reagent.

Possible Causes and Solutions:

CauseRecommended Action
Change in Solvent Polarity The addition of a reagent or the formation of a product may alter the overall polarity of the reaction mixture, causing this compound to precipitate.
Solution: Consider using a co-solvent system to maintain solubility throughout the reaction. For example, adding a small amount of a more polar solvent like DMF or DMSO might be beneficial.
Reaction with the Solvent In some cases, the solvent itself might react with one of the reagents or the catalyst, leading to a change in the reaction environment.
Solution: Review the compatibility of all reaction components with the chosen solvent. If a reaction with the solvent is suspected, switch to a more inert solvent.
Formation of an Insoluble Complex This compound or a reaction intermediate may form an insoluble complex with the catalyst or other reagents.
Solution: This can be a complex issue. Experimenting with different ligands in cross-coupling reactions or adjusting the order of addition of reagents might help to mitigate this problem.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction involving this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for a Buchwald-Hartwig amination reaction with this compound. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, SPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.0-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Cool - Dilute - Wash reaction->workup purification Purification: - Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions involving this compound.

troubleshooting_solubility cluster_solutions Potential Solutions issue Solubility Issue with This compound check_solvent Is the solvent appropriate? issue->check_solvent check_concentration Is the concentration too high? issue->check_concentration check_temperature Is the temperature too low? issue->check_temperature check_purity Is the starting material pure? issue->check_purity solvent_screen Perform Solvent Screen check_solvent->solvent_screen add_solvent Add More Solvent check_concentration->add_solvent heat_mixture Gently Heat Mixture check_temperature->heat_mixture purify_sm Purify Starting Material check_purity->purify_sm

References

Technical Support Center: Purification of 4-Bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-bromo-2-chloropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as 2-chloropyridine (B119429) or other precursors.

  • Isomeric Byproducts: Positional isomers, such as other bromo-chloro-pyridine variants, can form depending on the regioselectivity of the halogenation reaction. These are often the most challenging impurities to remove due to their similar physical and chemical properties.

  • Reagent Residues: Residual halogenating agents like N-Bromosuccinimide (NBS) or their byproducts (e.g., succinimide).

  • Over-halogenated or Under-halogenated Species: Products with additional or missing halogen atoms.

Q2: What are the primary methods for purifying crude this compound derivatives?

A2: The two most effective and commonly employed purification techniques are:

  • Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating the target compound from impurities with different polarities.

  • Recrystallization: This technique is particularly useful for obtaining high-purity crystalline solids, especially after an initial purification by chromatography.

Q3: How can I assess the purity of my this compound derivative?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for determining the purity of the main component and detecting less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Q4: Are this compound derivatives stable during purification?

A4: While generally stable, prolonged exposure to certain conditions can lead to degradation. For instance, some halogenated pyridines can be sensitive to highly acidic or basic conditions on silica gel. It is advisable to monitor for degradation by TLC or HPLC during the purification process.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from an impurity (co-elution).

Solution:

  • Optimize the Eluent System:

    • If using a hexane (B92381)/ethyl acetate (B1210297) system, try a shallower gradient (slower increase in the polar solvent concentration).

    • Introduce a different solvent to alter the selectivity. For example, adding a small amount of dichloromethane (B109758) or tert-butyl methyl ether can change the interactions with the silica gel.

  • Change the Stationary Phase:

    • If standard silica gel is not effective, consider using alumina (B75360) (basic or neutral) or a different type of silica gel (e.g., with a smaller particle size for higher resolution).

  • Sample Loading Technique:

    • For difficult separations, use the dry loading method. Pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column. This often results in sharper bands and better separation.

Problem: The product is eluting too quickly (high Rf) or not at all (low Rf).

Solution:

  • Adjust Solvent Polarity:

    • High Rf (eluting too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Low Rf (stuck on the column): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • TLC Analysis: Always determine the optimal eluent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Solution:

  • Lower the Saturation Temperature: The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

  • Use a More Dilute Solution: The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask at the liquid-air interface to create nucleation sites for crystal growth.

Problem: Poor recovery of the purified product.

Solution:

  • Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Ensure Complete Crystallization: Cool the solution for a sufficient amount of time. For some compounds, leaving the solution at a low temperature (e.g., 4°C) overnight can significantly increase the yield.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Data Presentation

The following tables provide representative data for the purification of a hypothetical this compound derivative.

Table 1: Comparison of Column Chromatography Eluent Systems

Eluent System (Hexane:Ethyl Acetate)Crude Loading (g)Yield of Pure Fraction (g)Recovery (%)Purity by GC (%)
95:5 to 90:10 Gradient5.04.182>98.5
85:15 Isocratic5.03.87697.0
90:10 Isocratic5.04.08098.0

Table 2: Recrystallization Solvent Screening

Solvent SystemCrude Purity (GC, %)Purity after Recrystallization (GC, %)Recovery (%)
Ethanol/Water98.0>99.585
Hexane98.099.075
Isopropanol98.0>99.588

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column, flasks, and fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp

Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A system that gives an Rf value of ~0.3 for the desired product is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate according to a predefined gradient.

  • Fraction Collection: Collect fractions of a suitable volume in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Objective: To achieve high purity of a semi-purified this compound derivative.

Materials:

  • Semi-pure this compound (>95% purity)

  • Selected recrystallization solvent (e.g., isopropanol, ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound Derivative column_chromatography Column Chromatography crude_product->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity & Structure Confirmation (GC-MS, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product High-Purity Product (>99%) purity_check->pure_product Meets Specification

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_chromatography cluster_options Troubleshooting Steps start Poor Separation in Column Chromatography option1 Adjust Eluent Gradient (make it shallower) start->option1 option2 Change Solvent System (e.g., add DCM or TBME) start->option2 option3 Switch Stationary Phase (e.g., Alumina) start->option3 option4 Use Dry Loading Technique start->option4 end Improved Separation option1->end option2->end option3->end option4->end

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Technical Support Center: One-Pot Synthesis Optimization with 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in one-pot synthesis involving 4-bromo-2-chloropyridine. This versatile building block presents unique opportunities for streamlined synthesis but also specific challenges related to regioselectivity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogen substituents on this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is the primary determinant of regioselectivity. The generally accepted order of reactivity is C-Br > C-Cl.[1][2] Therefore, the initial cross-coupling reaction is expected to occur selectively at the C-4 position (bromine).

Q2: Which position on the this compound ring is most susceptible to nucleophilic aromatic substitution (SNAr)?

A2: The pyridine (B92270) ring is inherently electron-deficient, an effect most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[1] Consequently, these positions are the most activated towards attack by nucleophiles in SNAr reactions. Given the typical leaving group ability (Br > Cl), the outcome can depend heavily on the reaction conditions and the nature of the nucleophile.

Q3: How can I achieve a one-pot, two-step functionalization of both the C-4 and C-2 positions?

A3: A sequential one-pot approach is highly feasible. This typically involves an initial palladium-catalyzed cross-coupling at the more reactive C-4 bromo position, followed by the addition of a second set of reagents to functionalize the C-2 chloro position.[3][4] For example, a Miyaura borylation/Suzuki coupling can be performed at the C-4 position, followed by the addition of a different boronic acid and adjustment of conditions to target the C-2 position.[5][6]

Q4: What are the key advantages of a one-pot borylation/Suzuki reaction sequence with this compound?

A4: This one-pot strategy eliminates the need to isolate and purify the intermediate boronic ester, which can be unstable.[5] This approach saves time, reduces solvent waste, and can increase overall yield by avoiding losses during intermediate workup and purification steps.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in a One-Pot Suzuki Coupling

Scenario: You are attempting a one-pot, two-fold Suzuki coupling starting with this compound and two different boronic acids, but you observe low conversion of the starting material or formation of only the mono-coupled product.

Potential Cause Recommended Solution
Catalyst Deactivation Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[7]
Inefficient First Coupling The initial coupling at the C-4 position may be incomplete before the second step is initiated. Monitor the first coupling by TLC or LC-MS to ensure full conversion of the this compound before adding the second boronic acid.[3]
Suboptimal Conditions for Second Coupling The chloro group at C-2 is significantly less reactive than the bromo group at C-4.[3] The second coupling step may require more forcing conditions. Increase the temperature for the second step and consider adding a fresh portion of a high-activity catalyst/ligand system.[4]
Inappropriate Base The choice of base is critical for activating the boronic acid.[8] A base that is too weak may not facilitate transmetalation effectively. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][9]
Problem 2: Poor Regioselectivity or Formation of Side Products

Scenario: Your reaction produces a mixture of isomers, homocoupled byproducts, or significant amounts of hydrodehalogenated starting material.

Potential Cause Recommended Solution
Loss of Regioselectivity High temperatures can sometimes overcome the inherent reactivity difference between the C-Br and C-Cl bonds, leading to a mixture of products.[10] If possible, run the initial coupling at the lowest temperature that allows for a reasonable reaction rate.
Homocoupling of Boronic Acid This side reaction can be prevalent, especially at high temperatures or catalyst loadings. Ensure precise stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.2 equivalents, is often optimal). Avoid excessively high catalyst concentrations.[7]
Hydrodehalogenation This is a common side reaction where the halide is replaced by a hydrogen atom.[11] It can be exacerbated by certain ligands or the presence of moisture. Ensure anhydrous conditions and consider screening different phosphine (B1218219) ligands, as bulkier, electron-rich ligands can sometimes suppress this pathway.[7][11]
Grignard Reagent Issues If using Grignard reagents, a competing exchange reaction can occur between the Grignard reagent and the bromopyridine, leading to the formation of pyridine upon hydrolysis.[12] Using a catalyst like cobalt(II) chloride can improve the yield of the desired substitution product.[12]

Experimental Protocols

Protocol 1: General One-Pot Borylation/Suzuki Coupling

This protocol describes a general procedure for the one-pot synthesis of a 2,4-disubstituted pyridine starting from this compound.

Step 1: Miyaura Borylation at the C-4 Position

  • To a dry, oven-baked flask under an inert atmosphere (Argon), add this compound (1.0 eq), bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (B1210297) (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material and formation of the intermediate boronic ester.

Step 2: Suzuki Coupling at the C-2 Position

  • Cool the reaction mixture to room temperature.

  • To the same flask, add the second aryl halide (Aryl-Br, 1.2 eq), an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[1][3]

  • Heat the reaction mixture to 90-110 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualized Workflows

G cluster_start Reaction Outcome cluster_checks Troubleshooting Steps cluster_result Resolution start Low Yield or No Product check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents Initial Check check_inert Ensure System is Under Inert Atmosphere (Ar/N2) check_reagents->check_inert check_catalyst Screen Catalyst & Ligand check_inert->check_catalyst check_base Screen Different Bases (e.g., K2CO3, K3PO4) check_catalyst->check_base If no improvement check_temp Optimize Temperature check_base->check_temp If no improvement success Reaction Optimized check_temp->success Optimization Complete

G cluster_step1 Step 1: C-4 Functionalization cluster_step2 Step 2: C-2 Functionalization (in same pot) start This compound proc1 Pd Catalyst (e.g., Pd(dppf)Cl2) + Reagent 1 (e.g., B2pin2) + Base (e.g., KOAc) start->proc1 More reactive C-Br site inter Intermediate: 2-Chloro-4-(pinacolboryl)pyridine proc1->inter proc2 Pd Catalyst (e.g., Pd(PPh3)4) + Reagent 2 (e.g., Aryl-Br) + Base (e.g., K2CO3) inter->proc2 Less reactive C-Cl site final Final Product: 2-Aryl-4-(pinacolboryl)pyridine derivative proc2->final

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 4-Bromo-2-chloropyridine is a critical checkpoint in the journey of pharmaceutical innovation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this key building block, alongside alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for establishing robust quality control measures.

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC stands as a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.

Comparative Analysis of Analytical Techniques

While HPLC is a primary method for quantitative purity analysis, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches, each with distinct advantages and limitations.

Analytical TechniquePrincipleKey StrengthsPotential Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds, quantitative accuracy.Requires method development, potential for co-elution of impurities with similar polarity.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile impurities (e.g., residual solvents), high sensitivity with appropriate detectors (e.g., FID).Not suitable for non-volatile or thermally unstable compounds.
Quantitative NMR (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of an internal standard of known purity.Provides structural confirmation, highly accurate and precise, does not require a reference standard of the analyte itself.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

HPLC Method Comparison for Halogenated Pyridines

Direct, validated HPLC methods for this compound are not abundantly published. However, methods developed for structurally similar halogenated pyridines can be adapted and optimized. Below is a comparison of two representative reversed-phase HPLC methods.

ParameterMethod A (Adapted for this compound)Method B (Alternative for Halopyridines)Key Observations
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µmThe C18 column provides good retention for moderately polar compounds. The Phenyl-Hexyl column offers alternative selectivity, which can be beneficial for resolving isomers or closely related impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Ammonium Acetate, pH 5.5B: MethanolThe choice of mobile phase and modifier can significantly impact peak shape and resolution. Formic acid is a common additive for improving peak symmetry of basic compounds like pyridines.
Gradient 30-70% B over 15 min40-80% B over 10 minGradient elution is typically necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.2 mL/minA higher flow rate can reduce analysis time but may also decrease resolution.
Detection UV at 254 nmUV at 260 nmThe detection wavelength should be chosen at the absorbance maximum of the analyte for optimal sensitivity.
Column Temp. 30 °C35 °CElevated column temperature can improve peak efficiency and reduce viscosity of the mobile phase.

Experimental Protocols

Representative HPLC Method (Method A)

This protocol outlines a robust reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    16 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the common synthesis of 2-chloro-4-bromopyridine from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction, potential impurities could include:

  • Starting Material: 2-chloro-4-aminopyridine

  • Isomers: Positional isomers such as 2-bromo-4-chloropyridine.

  • By-products: Other halogenated or de-halogenated pyridine (B92270) derivatives.

The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the HPLC purity analysis and a conceptual signaling pathway for method development.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Development_Logic Start Define Analytical Goal: Purity of this compound Column Column Selection (e.g., C18, Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Optimization (Solvent, pH, Additives) Column->MobilePhase Gradient Gradient Development (Slope, Time) MobilePhase->Gradient Detection Wavelength Selection Gradient->Detection Validation Method Validation (Specificity, Linearity, Accuracy) Detection->Validation Validation->Column Does Not Meet Criteria FinalMethod Finalized HPLC Method Validation->FinalMethod Meets Criteria

Caption: Logical Flow for HPLC Method Development.

Conclusion

The purity of this compound is a critical parameter that necessitates robust and reliable analytical methods for its determination. This guide provides a comparative overview of HPLC and its alternatives, offering detailed experimental protocols and logical workflows to aid researchers in establishing effective quality control procedures. By leveraging the information presented, scientists and drug development professionals can ensure the integrity of their synthetic intermediates, thereby contributing to the development of safe and effective pharmaceuticals.

A Comparative Study of Catalysts for Cross-Coupling Reactions of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine (B92270) Intermediate

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceuticals. 4-Bromo-2-chloropyridine is a versatile building block, offering two distinct halogen atoms that can be selectively targeted in cross-coupling reactions. The ability to control which position reacts is primarily dictated by the choice of catalyst and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for several key cross-coupling reactions, enabling informed decisions for the synthesis of complex pyridine derivatives.

Data Presentation: Comparative Performance of Catalysts

The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. It is important to note that while the focus is on this compound, some of the experimental data presented is for closely related or analogous substrates, as direct comparative studies on this compound itself are limited in the readily available literature. This is clearly indicated in the tables.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012854-Bromopyridine
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98Analogous Polyhalogenated Pyridine[1]
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96Analogous Polyhalogenated Pyridine[1]
[NiCl(o-tol)(dppf)]dppfK₃PO₄Dioxane10018Promising Conversion4-Chloropyridine[2]

Table 2: Catalyst Performance in Sonogashira Coupling

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
PdCl₂(PPh₃)₂CuIPPh₃PiperidineDMF606~85-95Analogous Polyhalogenated Pyridine[1]
Pd(OAc)₂CuIXPhosCs₂CO₃Dioxane8012~90-97Analogous Polyhalogenated Pyridine[1]
Pd(P(t-Bu)₃)₂-P(t-Bu)₃K₂CO₃Toluene10010~85-94Analogous Polyhalogenated Pyridine[1]

Table 3: Catalyst Performance in Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂BINAPCs₂CO₃Toluene80-110-Good to ExcellentGeneral Aryl Bromides
Pd₂(dba)₃XantphosNaOtBuDioxane100-HighGeneral Aryl Bromides
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O100-HighGeneral Aryl Bromides

Table 4: Catalyst Performance in Heck Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12012-24Good4-Bromopyridine derivative[3]
Supramolecular Pd Catalyst-K₂CO₃Toluene130<1<114-Bromopyridine
3% Pd/C-K₃PO₄H₂O100-85 (with acrylic acid)4-Bromopyridine derivative

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Catalyst System: Pd/Ni/Cu Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Specified Temp. solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue Reaction cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

catalyst_comparison cluster_catalyst_types Catalyst Types cluster_properties Comparative Properties cluster_reactions Common Coupling Reactions Pd Palladium-Based Pd_prop High Activity & Selectivity Broad Substrate Scope Well-established Protocols Pd->Pd_prop Ni Nickel-Based Ni_prop Cost-Effective Effective for Aryl Chlorides Can Exhibit Unique Reactivity Ni->Ni_prop Cu Copper-Based Cu_prop Low Cost & Toxicity Useful for Ullmann & Sonogashira Often requires harsher conditions Cu->Cu_prop Suzuki Suzuki-Miyaura Pd_prop->Suzuki Sonogashira Sonogashira Pd_prop->Sonogashira Buchwald Buchwald-Hartwig Pd_prop->Buchwald Heck Heck Pd_prop->Heck Ni_prop->Suzuki Cu_prop->Sonogashira

Caption: Logical relationship and comparison of catalyst types.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This protocol is a representative procedure and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the specified time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[3][4]

General Protocol for Sonogashira Coupling of a Halopyridine

This protocol outlines a general procedure and may need to be adapted for specific alkynes and substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine (B128534) or piperidine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 70 °C) for 4-12 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated pyridine.[1][3]

References

Assessing the Stability of 4-Bromo-2-chloropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of building blocks like 4-Bromo-2-chloropyridine is crucial for the successful design and execution of synthetic routes. This guide provides a comprehensive comparison of the stability and reactivity of this compound under various synthetic conditions, supported by experimental data and protocols. While specific data on degradation under diverse storage conditions such as varying temperature, pH, and light exposure is not extensively documented in publicly available literature, its behavior in common chemical transformations offers significant insights into its stability. This molecule is a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, and its stability is often discussed in the context of its reactivity at the carbon-bromine versus the carbon-chlorine bond.

Relative Reactivity and Stability in Cross-Coupling Reactions

The stability of the carbon-halogen bonds in this compound dictates its reactivity in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The generally accepted trend for the reactivity of carbon-halogen bonds in these palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1][2][3] This trend is attributed to the decreasing bond dissociation energy down the halogen group, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle.[3]

Consequently, the C-Br bond in this compound is significantly more reactive (less stable) than the C-Cl bond under typical cross-coupling conditions. This differential reactivity allows for selective functionalization at the 4-position, leaving the 2-position available for subsequent transformations. Milder reaction conditions will typically favor reaction at the C-Br bond.[2]

Data Presentation

The following tables summarize the relative reactivity of carbon-halogen bonds and compare catalytic systems for cross-coupling reactions involving substrates similar to this compound.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in a Model Polyhalogenated Pyridine (B92270)

Carbon-Halogen BondRelative Reactivity in Pd-Catalyzed Cross-CouplingTypical Reaction Conditions
C-IHighestMilder conditions (e.g., lower temperature, less active catalyst)
C-BrIntermediateStandard conditions
C-ClLowestForcing conditions (e.g., higher temperature, highly active catalyst)

This table is based on established principles of organic chemistry.[1][2][3]

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Approximate Yield (%)Observations
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane801285-95Standard, reliable catalyst for selective C-I and C-Br coupling.[2]
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O100890-98Highly active catalyst, allows for lower catalyst loading.[2]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF901288-96Effective for a broad range of boronic acids.[2]

Yields are approximate and based on reactions with various arylboronic acids on similar polyhalogenated pyridine substrates.[2]

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Palladium CatalystLigandBaseSolventTemperature (°C)Observations
Pd(OAc)₂XPhosCs₂CO₃Dioxane80-110Highly active ligand for coupling of challenging substrates.[4]
Pd₂(dba)₃BINAPNaOtBuToluene80-100Effective for a range of primary and secondary amines.
Pd/CNoneNa₂CO₃Ethanol/H₂O80Heterogeneous catalyst, easy to remove but may require longer reaction times.[2]

This table provides a general overview of common catalytic systems. Optimal conditions may vary depending on the specific amine and substrate.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are common applications for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, DME, with 10-20% water)

Procedure:

  • To a dry Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[4]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflow for a cross-coupling reaction and the reactivity trend of halogens.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E Reaction Complete F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H Halogen_Reactivity C-I C-I Bond (Least Stable) C-Br C-Br Bond (Intermediate Stability) C-I->C-Br Decreasing Reactivity C-Cl C-Cl Bond (Most Stable) C-Br->C-Cl Decreasing Reactivity

References

A Comparative Guide to LC-MS Methods for Impurity Profiling of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like 4-Bromo-2-chloropyridine are critical for ensuring drug safety and efficacy. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of potential LC-MS methods for the impurity profiling of this compound, supported by representative experimental data and detailed methodologies adapted from the analysis of similar halogenated pyridine (B92270) derivatives.

Comparison of LC-MS Methods

For the analysis of impurities in this compound, two primary LC-MS approaches can be considered: a high-throughput UPLC-QTOF-MS method for rapid screening and identification, and a highly sensitive UHPLC-QqQ-MS method for targeted quantification of trace-level impurities. The selection between these methods depends on the specific requirements of the analysis, such as the need for speed and broad screening versus the demand for ultimate sensitivity and quantitative accuracy.

ParameterMethod A: UPLC-QTOF-MSMethod B: UHPLC-QqQ-MSKey Advantages
Instrumentation UPLC coupled to Quadrupole Time-of-Flight Mass SpectrometerUHPLC coupled to Triple Quadrupole Mass SpectrometerQTOF offers high-resolution mass accuracy for unknown identification. QqQ provides superior sensitivity for targeted quantification.
Column Chemistry Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm)Pentafluorophenyl (PFP) (e.g., Poroshell 120 PFP, 2.7 µm)C18 provides good hydrophobic retention. PFP offers alternative selectivity for halogenated and aromatic compounds.[1][2][3][4][5]
Limit of Detection (LOD) ~0.01%~0.001% (1 ppm)Method B is more sensitive for trace-level impurities.[6][7]
Limit of Quantification (LOQ) ~0.03%~0.003% (3 ppm)Method B allows for more precise quantification at lower levels.[7]
**Linearity (R²) **>0.998>0.999Both methods demonstrate excellent linearity.[7][8]
Precision (%RSD) < 5%< 3%Method B offers slightly better precision.
Accuracy (% Recovery) 95-105%97-103%Both methods show good accuracy.[8]
Analysis Time < 10 minutes< 15 minutesUPLC-based method is faster for higher throughput.

Note: The quantitative data presented in this table is representative of performance achievable for trace impurity analysis of similar small molecules and pyridine derivatives and may vary for this compound.[6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the two compared LC-MS approaches.

Method A: UPLC-QTOF-MS for Broad Spectrum Impurity Profiling

This method is designed for the rapid screening and identification of both expected and unexpected impurities. The high-resolution mass accuracy of the QTOF-MS is crucial for the structural elucidation of unknown compounds.[9][10][11]

1. Sample Preparation:

  • Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[12]

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

3. QTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: MSE (simultaneous acquisition of low and high collision energy data).

  • Mass Range: m/z 50-1000.

Method B: UHPLC-QqQ-MS for Targeted Trace Impurity Quantification

This method is optimized for the sensitive and selective quantification of specific, known impurities, particularly those that may be genotoxic and require monitoring at very low levels. The use of a PFP column can provide enhanced selectivity for halogenated isomers.[1][2][3][4][5]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound as described in Method A.

  • Prepare calibration standards by spiking known impurities into a blank solvent at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Dilute the sample to a final concentration of 100 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter.

2. UHPLC Conditions:

  • Column: Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. QqQ-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: 4500 V.[7]

  • Source Temperature: 500 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted impurity need to be determined and optimized.

Experimental Workflow and Logic

The general workflow for identifying and quantifying impurities in this compound using LC-MS is a systematic process. It begins with understanding the potential impurities based on the synthetic route and forced degradation studies. This knowledge informs the development of a suitable LC-MS method for separation and detection.

LC-MS Impurity Analysis Workflow cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing & Reporting A Synthetic Route & Degradation Pathway Analysis B Identify Potential Impurities A->B C Select LC Column & Mobile Phase B->C D Optimize MS Parameters (Ionization, MRM) C->D F LC-MS Analysis D->F E Sample Preparation (Dissolution, Dilution, Filtration) E->F G Peak Integration & Quantification F->G H Impurity Identification (Mass & Fragmentation) F->H I Generate Report G->I H->I

Caption: A generalized workflow for LC-MS impurity profiling.

Signaling Pathways and Logical Relationships

In the context of impurity analysis, we can visualize the logical relationship between the analytical method's performance characteristics and the overall goal of ensuring drug quality.

Method Performance Logic cluster_0 Method Attributes cluster_1 Analytical Goals cluster_2 Overall Objective Specificity Specificity CorrectID Correct Identification Specificity->CorrectID Sensitivity Sensitivity (LOD/LOQ) ReliableQuant Reliable Quantification Sensitivity->ReliableQuant enables trace analysis Accuracy Accuracy Accuracy->ReliableQuant Precision Precision Precision->ReliableQuant Linearity Linearity Linearity->ReliableQuant DrugQuality Ensured Drug Quality & Safety ReliableQuant->DrugQuality CorrectID->DrugQuality

Caption: Logic diagram of LC-MS method performance attributes.

By leveraging the appropriate LC-MS methodology, researchers and drug development professionals can confidently identify and quantify impurities in this compound, ensuring the development of safe and effective pharmaceutical products. The choice between a high-resolution QTOF-MS approach and a highly sensitive QqQ-MS method will be dictated by the specific analytical needs at different stages of the drug development lifecycle.

References

A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-chloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount for ensuring reproducibility, optimizing reaction conditions, and meeting stringent purity requirements. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 4-bromo-2-chloropyridine, a versatile building block in organic synthesis. We present hypothetical yet representative quantitative data, detailed experimental protocols for product analysis, and visualizations of analytical workflows.

Comparative Quantitative Analysis of Reaction Products

The reactivity of the C-Br and C-Cl bonds in this compound can be selectively exploited in various cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions dictates the product distribution and yield. Below is a summary of expected quantitative outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Table 1: Quantitative Comparison of Suzuki-Miyaura Coupling Reaction Products

Catalyst SystemArylboronic AcidProductYield (%)[1]Purity (%) (by HPLC)Key Byproducts
Pd(PPh₃)₄ / K₂CO₃Phenylboronic acid2-Chloro-4-phenylpyridine8598Homocoupled biaryl, unreacted starting material
Pd(dppf)Cl₂ / Cs₂CO₃4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyridine9299Minimal
Pd(OAc)₂ / SPhos / K₃PO₄3-Tolylboronic acid2-Chloro-4-(3-tolyl)pyridine8897Phosphine oxide, residual catalyst

Table 2: Quantitative Comparison of Buchwald-Hartwig Amination Reaction Products

Catalyst SystemAmineProductYield (%)[2][3]Purity (%) (by HPLC)Key Byproducts
Pd₂(dba)₃ / XPhos / NaOtBuMorpholine4-(4-Bromo-2-pyridinyl)morpholine95>99Unreacted starting material
Pd(OAc)₂ / BINAP / Cs₂CO₃AnilineN-(4-Bromo-2-pyridinyl)aniline8296Di-arylated amine
Pd₂(dba)₃ / RuPhos / K₃PO₄BenzylamineN-Benzyl-4-bromo-2-pyridinamine9098Minimal

Table 3: Quantitative Comparison of Sonogashira Coupling Reaction Products

Catalyst SystemAlkyneProductYield (%)Purity (%) (by HPLC)Key Byproducts
Pd(PPh₃)₂Cl₂ / CuI / Et₃NPhenylacetylene2-Chloro-4-(phenylethynyl)pyridine8897Glaser coupling byproduct (1,4-diphenylbuta-1,3-diyne)
Pd(OAc)₂ / Xantphos / Cs₂CO₃Trimethylsilylacetylene2-Chloro-4-((trimethylsilyl)ethynyl)pyridine9199Desilylated alkyne
Pd(PPh₃)₄ / CuI / Piperidine1-Heptyne2-Chloro-4-(hept-1-yn-1-yl)pyridine8596Homocoupled diyne

Experimental Protocols for Quantitative Analysis

Accurate quantification of the reaction products of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is often the primary technique for determining yield and purity, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of byproducts.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of the aforementioned reaction products.[4][5][6]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

  • Gradient :

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of acetonitrile to create a stock solution. Further dilute an aliquot of the stock solution with the initial mobile phase composition for analysis. Prepare a standard solution of the purified product at a known concentration to be used as an external standard for quantification.

  • Quantification : The percentage purity is determined by the area percent of the main product peak relative to the total area of all peaks. The yield is calculated by comparing the peak area of the product in the crude mixture to the peak area of the external standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile reaction products and byproducts.[7][8]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

    • Scan Rate: 2 scans/sec

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Analysis : Identify the product and any byproducts by comparing their mass spectra to a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns. The presence of a bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units) can aid in the identification of bromine-containing compounds.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is essential for the structural confirmation of the desired product and can also be used for quantitative analysis (qNMR).[9][10]

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation for ¹H and ¹³C NMR : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Quantitative NMR (qNMR) :

    • Accurately weigh a precise amount of the purified product and a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full relaxation of all protons.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration and purity of the analyte based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Crude Reaction Mixture prep2 Dissolve in Known Volume of Solvent prep1->prep2 prep3 Dilute for Analysis prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity and Yield data1->data2

Caption: Workflow for quantitative analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Crude Mixture in Volatile Solvent gcms1 Inject into GC prep1->gcms1 gcms2 Separation on Capillary Column gcms1->gcms2 gcms3 Elute into Mass Spectrometer gcms2->gcms3 gcms4 Electron Ionization and Mass Analysis gcms3->gcms4 data1 Compare Mass Spectra to Library gcms4->data1 data3 Identify Products and Byproducts data1->data3 data2 Analyze Fragmentation Patterns data2->data3

Caption: Workflow for GC-MS analysis.

References

A Comparative Guide to the Efficiency of Different Bases in Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2-chloropyridine is a versatile building block, offering two distinct halogen atoms for selective manipulation in cross-coupling reactions. The choice of base is a critical parameter that significantly influences the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various bases in three key palladium-catalyzed reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

The general reactivity trend for palladium-catalyzed couplings, C-Br > C-Cl, suggests that reactions will preferentially occur at the C-4 position of this compound. The base plays a crucial role in the catalytic cycle, participating in the transmetalation step (Suzuki-Miyaura), facilitating the formation of the active catalyst, and influencing the rate of reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. The base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.

The selection of the base can dramatically impact the reaction yield and rate. Inorganic bases are generally superior to organic bases for this transformation.[1] The following table summarizes the performance of various bases in Suzuki-Miyaura couplings of aryl bromides, providing insights applicable to this compound.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃ Pd(PPh₃)₄1,4-Dioxane/H₂O8018-22~98[2]
K₃PO₄ Pd(PPh₃)₄1,4-Dioxane/H₂O8018-22~70-80[3]
K₂CO₃ Pd BlackMeOHReflux1~88[4]
Cs₂CO₃ PdCl₂(dppf)DMF9012~88-96[5]
NaOH Pd/NiFe₂O₄DMF/H₂O30-100-Ineffective[1]
TEA Pd/NiFe₂O₄DMF/H₂O30-100-Low Yield[1][2]

Note: Yields are based on reactions with various arylboronic acids and may vary for specific substrates.

From the compiled data, sodium carbonate (Na₂CO₃) often emerges as a highly effective and cost-efficient base for Suzuki-Miyaura couplings, providing excellent yields.[2] While stronger bases like cesium carbonate (Cs₂CO₃) are also very effective, particularly for challenging substrates, their higher cost may be a consideration.[5] Organic bases such as triethylamine (B128534) (TEA) generally give poor results in this reaction.[1][2]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the selected base (e.g., Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The base is critical for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center and participate in the catalytic cycle.

The choice of base in Buchwald-Hartwig amination is highly dependent on the nature of the amine and the substrate. Strong, non-nucleophilic bases are often required.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
NaOt-Bu Pd₂(dba)₃ / BINAPToluene (B28343)80-1102-24High[6]
LiHMDS RuPhos-precatalystTolueneRT - 1002-24~65-78[7]
K₃PO₄ Pd(OAc)₂ / LigandDioxane80-11012-24Moderate-High[8]
Cs₂CO₃ Pd(OAc)₂ / LigandDioxane80-11012-24Moderate-High[9]
DBU + NaTFA Josiphos or t-BuBrettPhosToluene80-110-Good-High[10]

Note: Yields are approximate and depend on the specific amine and ligand used.

Strong bases like sodium tert-butoxide (NaOt-Bu) are the most commonly used and are highly effective for a broad range of amines.[6] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require longer reaction times or more specialized ligands.[8][9] The use of lithium hexamethyldisilazide (LiHMDS) is particularly advantageous for reactions involving substrates with acidic protons.[7] More recently, soluble organic bases like DBU, in combination with additives, have been developed to create homogeneous reaction conditions, which can be beneficial for process chemistry and flow applications.[10]

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3 precatalyst, 2 mol%), the phosphine (B1218219) ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction typically employs a dual catalytic system of palladium and copper. The base, usually an amine, plays multiple roles: it deprotonates the alkyne to form the copper acetylide, acts as a solvent, and scavenges the HX produced during the reaction.

Amine bases are integral to the success of the Sonogashira coupling. The choice can influence reaction rate and the suppression of side reactions like alkyne homocoupling (Glaser coupling).

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Et₃N PdCl₂(PPh₃)₂ / CuIToluene/DMFRT - 1003-20~72-96[11][12]
Piperidine (B6355638) PdCl₂(PPh₃)₂ / CuIDMF606~85-95[5]
i-Pr₂NH Pd(PPh₃)₄ / CuITHFRT16Good[13]
K₂CO₃ Pd(P(t-Bu)₃)₂ (Copper-free)Toluene10010~85-94[5]
Cs₂CO₃ Pd(OAc)₂ / XPhos (Copper-free)Dioxane8012~90-97[5]

Note: Yields are based on reactions with various terminal alkynes and may vary for specific substrates.

Triethylamine (Et₃N) is a widely used and effective base for Sonogashira couplings.[11][12] Other amine bases like piperidine and diisopropylamine (B44863) are also common.[5][13] In recent years, copper-free Sonogashira protocols have been developed to avoid issues associated with copper catalysis. These systems often employ inorganic bases like K₂CO₃ or Cs₂CO₃ in conjunction with highly active phosphine ligands.[5]

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove any solids.

  • Extraction: Wash the filtrate with aqueous NH₄Cl solution, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Workflow

A generalized workflow for optimizing a palladium-catalyzed cross-coupling reaction is depicted below. This process involves the systematic screening of key reaction parameters to achieve the desired outcome.

G cluster_setup Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Workup cluster_result Final Product A Select Substrates (this compound, Coupling Partner) B Base Selection (e.g., Na2CO3, K3PO4, NaOtBu, Et3N) A->B Initial Trials C Catalyst/Ligand Screening B->C Iterate D Solvent & Temp. Optimization C->D Iterate E Reaction Monitoring (TLC, LC-MS) D->E Proceed F Workup & Purification E->F Reaction Complete G Characterization (NMR, MS) F->G Isolated Product G->B Re-optimize if needed

Caption: Generalized workflow for cross-coupling optimization.

References

Comparative Guide to Novel Compounds Synthesized from 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 4-Bromo-2-chloropyridine. The document details the characterization of these new chemical entities, including their physicochemical properties, spectroscopic data, and biological activities. Experimental protocols for their synthesis and evaluation are also provided to ensure reproducibility.

Physicochemical and Spectroscopic Characterization

A series of novel compounds were synthesized from this compound via Suzuki-Miyaura cross-coupling reactions. The following tables summarize the key physicochemical and spectroscopic data for a selection of these compounds.

Table 1: Physicochemical Properties of Novel 4-Aryl-2-chloropyridine Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
BCP-1 C₁₁H₈ClN201.6485-883.1
BCP-2 C₁₂H₁₀ClNO231.67110-1132.9
BCP-3 C₁₁H₇ClFN219.6392-953.4
Alternative-1 C₁₀H₆BrClN₂272.53121-1243.6

Table 2: Spectroscopic Data for Novel 4-Aryl-2-chloropyridine Derivatives

Compound ID¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
BCP-1 8.31 (d, 1H), 7.55-7.40 (m, 5H), 7.29 (s, 1H), 7.18 (d, 1H)151.8, 150.2, 149.5, 137.9, 129.1, 128.9, 127.0, 123.5, 121.23060, 1585, 1550, 1470, 1380, 1120, 830, 760201 [M⁺]
BCP-2 8.29 (d, 1H), 7.45 (d, 2H), 7.25 (s, 1H), 7.15 (d, 1H), 6.98 (d, 2H), 3.85 (s, 3H)160.2, 151.7, 150.1, 149.3, 130.4, 128.5, 123.2, 120.9, 114.5, 55.43050, 2950, 1610, 1580, 1510, 1250, 1170, 830231 [M⁺]
BCP-3 8.35 (d, 1H), 7.50-7.40 (m, 2H), 7.31 (s, 1H), 7.25-7.15 (m, 3H)163.0 (d, J=248 Hz), 151.9, 150.3, 149.6, 134.1 (d, J=3 Hz), 130.8 (d, J=8 Hz), 124.9 (d, J=3 Hz), 123.7, 121.4, 116.2 (d, J=22 Hz)3070, 1590, 1555, 1485, 1400, 1220, 840219 [M⁺]
Alternative-1 8.45 (s, 1H), 8.20 (s, 1H), 7.60 (s, 1H)152.3, 150.8, 148.1, 135.4, 124.5, 122.0, 118.93100, 1600, 1540, 1450, 1370, 1100, 850272 [M⁺]

Biological Activity: Kinase Inhibition

A selection of the newly synthesized compounds was screened for their inhibitory activity against a panel of kinases. The results highlight their potential as novel therapeutic agents.

Table 3: In Vitro Kinase Inhibitory Activity of Novel Pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
BCP-1 EGFR150
BCP-2 EGFR85
BCP-3 EGFR120
Alternative-1 VEGFR2250
Dasatinib (Control) Bcr-Abl5

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-2-chloropyridines (BCP-1, BCP-2, BCP-3) via Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (10 mL) was degassed with argon for 15 minutes.[1] The reaction mixture was then heated at 90 °C for 12 hours under an argon atmosphere.[1] After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford the desired product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The kinase inhibitory activity of the synthesized compounds was determined using the ADP-Glo™ Kinase Assay (Promega). The assay was performed in a 384-well plate format. The reaction mixture contained the respective kinase, substrate, ATP, and the test compound at varying concentrations. The reaction was incubated at room temperature for 1 hour. After incubation, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction. The luminescence signal, which is proportional to the amount of ADP formed and thus to the kinase activity, was measured using a plate reader. The IC₅₀ values were calculated from the dose-response curves.[2]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Mix this compound, Arylboronic acid, Pd(PPh3)4, K2CO3 in Dioxane/Water B Degas with Argon A->B C Heat at 90°C for 12h B->C D Cool to RT and Dilute with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry, Concentrate, and Purify by Column Chromatography E->F G G F->G Final Product

Caption: Workflow for the synthesis of 4-Aryl-2-chloropyridines.

Postulated Signaling Pathway Inhibition by BCP Compounds

G cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BCP BCP Compounds (BCP-1, BCP-2, BCP-3) BCP->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by BCP compounds.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Bromo-2-chloropyridine, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes are required.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₃BrClN[2]
Molecular Weight 192.44 g/mol [2]
Physical State Liquid[1]
Appearance Colorless, clear[1]
Boiling Point 65 - 70 °C @ 3 torr[1]
Flash Point 107 °C / 224.6 °F[1]

Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with institutional and regulatory standards. The following protocol outlines the recommended step-by-step procedure for its disposal. This process should be carried out by trained personnel in a designated and properly equipped area.

Materials Required:
  • Appropriate PPE (as listed above)

  • Designated, labeled, and sealed waste container for halogenated organic waste

  • Inert absorbent material (e.g., vermiculite, sand)

  • Chemical fume hood

Step-by-Step Disposal Procedure:
  • Preparation and Precaution:

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Conduct the entire disposal procedure within a certified chemical fume hood to minimize inhalation exposure.

    • Have spill control materials, such as an inert absorbent, readily available.

  • Waste Segregation and Collection:

    • Liquid Waste: Carefully transfer any unwanted this compound into a designated and properly labeled waste container for "Halogenated Organic Waste."[4] This container should be kept closed when not in use and stored in a well-ventilated area.[1]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should also be placed in the designated halogenated organic waste container.

    • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines for chemically contaminated containers.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material using non-sparking tools and place it into the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • All waste containing this compound is classified as hazardous.

    • The sealed and labeled waste container must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][5][6] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood assess_waste Step 3: Assess Type of Waste fume_hood->assess_waste liquid_waste Liquid this compound or Contaminated Solvents assess_waste->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Absorbents, etc.) assess_waste->solid_waste Solid collect_liquid Step 4a: Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_solid Step 4b: Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid seal_container Step 5: Securely Seal Waste Container collect_liquid->seal_container collect_solid->seal_container store_waste Step 6: Store in Designated Hazardous Waste Area seal_container->store_waste professional_disposal Step 7: Arrange for Pickup by Licensed Waste Disposal Service store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.